Benzofuran-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQONKRSTAUGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313266 | |
| Record name | 4-Benzofurancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95333-17-8 | |
| Record name | 4-Benzofurancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95333-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzofurancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Benzofuran-4-carbonitrile from 4-hydroxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran-4-carbonitrile is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis from readily available starting materials is of significant interest. This technical guide provides a comprehensive overview of proposed synthetic strategies for the preparation of this compound from 4-hydroxybenzonitrile. As no direct, one-pot conversion has been prominently reported in peer-reviewed literature, this document details two plausible, multi-step synthetic pathways based on established and reliable methodologies in organic chemistry. The routes discussed are: 1) an ortho-iodination, Sonogashira coupling, and cyclization sequence, and 2) a Williamson ether synthesis followed by a Claisen rearrangement and cyclization cascade. Detailed, adaptable experimental protocols are provided for each step, and all quantitative data are summarized in structured tables for clarity.
Introduction
The benzofuran nucleus is a core structural motif in numerous natural products and pharmacologically active compounds. The nitrile functional group, a versatile synthetic handle and a key component in many pharmaceuticals, makes this compound a particularly attractive building block for drug discovery programs. This guide outlines two robust, literature-derived strategies to synthesize this target molecule from the commercial starting material, 4-hydroxybenzonitrile.
Route 1: Ortho-Iodination, Sonogashira Coupling, and Annulation
This synthetic approach leverages a regioselective iodination of the phenol, followed by a palladium-copper catalyzed cross-coupling reaction to introduce a two-carbon unit, and a final intramolecular cyclization to construct the furan ring. This strategy is analogous to reported syntheses of similarly substituted benzofurans.
Overall Reaction Scheme (Route 1)
Caption: Overall transformation for Route 1.
Step-by-Step Synthesis and Protocols
Step 1a: Synthesis of 3-Iodo-4-hydroxybenzonitrile
The first step involves the regioselective iodination of 4-hydroxybenzonitrile at the position ortho to the hydroxyl group. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked, iodination occurs at one of the ortho positions.
-
Experimental Protocol:
-
To a solution of 4-hydroxybenzonitrile (1.0 eq) in ethanol, add iodine (0.5 eq) and iodic acid (0.2 eq).
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench excess iodine.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-iodo-4-hydroxybenzonitrile.
-
Step 1b: Synthesis of 4-Hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile
This step utilizes a Sonogashira coupling to introduce a protected acetylene group onto the aromatic ring. This is a highly efficient carbon-carbon bond-forming reaction catalyzed by palladium and copper complexes.
-
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-iodo-4-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and triethylamine.
-
Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq).
-
Add triethylamine (Et₃N, 3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (TMSA, 1.5 eq).
-
Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired product.
-
Step 1c: Synthesis of this compound
The final step involves the deprotection of the silyl group followed by a copper-catalyzed intramolecular cyclization (annulation) to form the benzofuran ring.
-
Experimental Protocol: (Adapted from the synthesis of Benzo[b]furan-6-carbonitrile[1])
-
Dissolve 4-hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in a 1:1 mixture of ethanol and triethylamine.
-
Add copper(I) iodide (CuI, 0.05 eq) to the solution.
-
Heat the resulting solution to 75 °C and stir for 6-8 hours. The reaction proceeds via in-situ desilylation followed by cyclization.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with dilute aqueous HCl and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Data Summary for Route 1 (Expected)
| Step | Product Name | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1a | 3-Iodo-4-hydroxybenzonitrile | 4-Hydroxybenzonitrile | I₂, HIO₃ | 75-85 | >95 |
| 1b | 4-Hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile | 3-Iodo-4-hydroxybenzonitrile | TMSA, PdCl₂(PPh₃)₂, CuI | 80-90 | >98 |
| 1c | This compound | 4-Hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile | CuI | 65-75 | >99 |
Route 2: Williamson Ether Synthesis and Claisen Rearrangement
This pathway involves the initial formation of an aryl propargyl ether, which then undergoes a thermal[2][2]-sigmatropic rearrangement (Claisen rearrangement) to an ortho-allenyl phenol. This intermediate rapidly tautomerizes and cyclizes to form the stable benzofuran ring system.
Overall Reaction Scheme (Route 2)
Caption: Overall transformation for Route 2.
Step-by-Step Synthesis and Protocols
Step 2a: Synthesis of 4-(Prop-2-yn-1-yloxy)benzonitrile
This reaction is a classic Williamson ether synthesis, where the phenoxide of 4-hydroxybenzonitrile acts as a nucleophile, displacing bromide from propargyl bromide.[3][4][5]
-
Experimental Protocol:
-
In a round-bottom flask, combine 4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in acetone or acetonitrile.
-
Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the stirred suspension.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and wash them with acetone.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the aryl propargyl ether, which can often be used in the next step without further purification.
-
Step 2b: Synthesis of this compound via Claisen Rearrangement
The aryl propargyl ether undergoes a thermal rearrangement. The reaction cascade involves a[2][2]-sigmatropic shift, tautomerization, and subsequent 5-endo-dig cyclization to furnish the benzofuran product.[2][6][7]
-
Experimental Protocol:
-
Place the crude 4-(prop-2-yn-1-yloxy)benzonitrile (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline or 1,2-dichlorobenzene.
-
Heat the solution to a high temperature (typically 180-210 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed (usually 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a solvent like ethyl acetate and wash extensively with dilute acid (e.g., 1M HCl) to remove the high-boiling amine solvent, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the resulting crude product by flash column chromatography on silica gel to isolate this compound.
-
Data Summary for Route 2 (Expected)
| Step | Product Name | Starting Material | Reagents | Yield (%) | Purity (%) |
| 2a | 4-(Prop-2-yn-1-yloxy)benzonitrile | 4-Hydroxybenzonitrile | Propargyl Bromide, K₂CO₃ | 90-98 | >95 |
| 2b | This compound | 4-(Prop-2-yn-1-yloxy)benzonitrile | Heat | 60-70 | >99 |
Visualized Workflows and Pathways
Logical Flow of Synthetic Route 1
Caption: Experimental workflow for Route 1.
Mechanism of Claisen Rearrangement and Cyclization (Route 2)
Caption: Key mechanistic steps in Route 2.
Conclusion
This guide presents two viable and robust multi-step strategies for the synthesis of this compound from 4-hydroxybenzonitrile. Route 1, involving an ortho-iodination and Sonogashira coupling, offers a highly controlled and modular approach. Route 2, utilizing a classic Williamson ether synthesis and Claisen rearrangement, provides a more direct transformation from an ether intermediate. Both routes are based on well-precedented reactions and can be adapted and optimized for large-scale production. The choice of route may depend on factors such as reagent availability, catalyst cost, and tolerance of specific functional groups in more complex derivatives. The detailed protocols provided herein serve as a strong foundation for researchers aiming to synthesize this and related benzofuran structures.
References
- 1. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
Spectroscopic Characterization of Benzofuran-4-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Benzofuran-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this specific molecule, this guide presents a combination of established experimental protocols and predicted spectroscopic data based on analogous structures. This document is intended to serve as a practical resource for researchers and scientists involved in the synthesis, identification, and analysis of benzofuran derivatives. The guide details methodologies for Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy, and mass spectrometry (MS). Furthermore, it visualizes a key signaling pathway potentially modulated by benzofuran derivatives, providing context for its relevance in drug discovery.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a nitrile group at the 4-position of the benzofuran scaffold can significantly influence its electronic properties and biological activity, making this compound a molecule of considerable interest for further investigation and as a potential scaffold in drug design.
Accurate and thorough spectroscopic characterization is fundamental to confirm the identity, purity, and structure of newly synthesized or isolated compounds. This guide outlines the standard spectroscopic techniques employed for the characterization of organic molecules, with a specific focus on their application to this compound.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃ at 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.75 | d | 2.2 |
| H-3 | 6.90 | d | 2.2 |
| H-5 | 7.65 | dd | 8.0, 1.0 |
| H-6 | 7.40 | t | 8.0 |
| H-7 | 7.80 | dd | 8.0, 1.0 |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃ at 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 146.0 |
| C-3 | 108.0 |
| C-3a | 128.5 |
| C-4 | 105.0 |
| C-5 | 129.0 |
| C-6 | 125.0 |
| C-7 | 122.0 |
| C-7a | 155.0 |
| -C≡N | 117.0 |
Predicted FT-IR Data
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong, Sharp | C≡N stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch |
| ~850-750 | Strong | Aromatic C-H bend (out-of-plane) |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound under Electron Ionization (EI)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 143 | 100 | [M]⁺ (Molecular Ion) |
| 115 | 60 | [M - CO]⁺ |
| 88 | 40 | [M - CO - HCN]⁺ |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
-
Cap the NMR tube and gently invert to ensure homogeneity.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Process the FID similarly to the ¹H spectrum, and reference the spectrum to the solvent peak (e.g., 77.16 ppm for CDCl₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of the solid sample to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
FT-IR Spectrum Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition (Electron Ionization - EI):
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
Biological Context: Potential Inhibition of Signaling Pathways
Benzofuran derivatives have been identified as potential inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. Understanding these pathways provides a rationale for the continued investigation of compounds like this compound in drug discovery. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Spectroscopic Profile of Benzofuran-4-carbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Benzofuran-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted ¹H and ¹³C NMR data, standardized experimental protocols for NMR data acquisition, and a structural representation of the molecule for clear assignment of spectral data.
Note on Data: Extensive searches for experimentally derived ¹H and ¹³C NMR data for this compound did not yield any publicly available, peer-reviewed datasets. The data presented herein is based on computational predictions and should be used as a reference and guide for experimental validation.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and assignments for this compound. These predictions are based on established computational models and provide a valuable starting point for spectral analysis.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.85 - 7.95 | Doublet |
| H-3 | 7.00 - 7.10 | Doublet |
| H-5 | 7.65 - 7.75 | Doublet |
| H-6 | 7.35 - 7.45 | Triplet |
| H-7 | 7.70 - 7.80 | Doublet |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 146 - 148 |
| C-3 | 107 - 109 |
| C-3a | 127 - 129 |
| C-4 | 104 - 106 |
| C-5 | 129 - 131 |
| C-6 | 124 - 126 |
| C-7 | 122 - 124 |
| C-7a | 155 - 157 |
| CN | 116 - 118 |
Predicted in CDCl₃ at 100 MHz.
Experimental Protocols for NMR Spectroscopy
The following provides a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound, intended to guide researchers in obtaining experimental data.
Sample Preparation
A solution of this compound (5-10 mg) is prepared by dissolving the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy
Proton NMR spectra are recorded on a 400 MHz spectrometer. The acquisition parameters are typically set as follows:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 8000 Hz
Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR spectra are recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C). Typical acquisition parameters include:
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Width: 45°
-
Acquisition Time: 1.5 s
-
Spectral Width: 25000 Hz
Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Molecular Structure and Atom Numbering
To facilitate the correlation of NMR signals with their corresponding atoms, the chemical structure of this compound with standardized numbering is provided below.
Caption: Structure of this compound with atom numbering.
In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of Benzofuran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pattern of Benzofuran-4-carbonitrile. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide outlines a plausible fragmentation pathway based on established principles of mass spectrometry for aromatic, heterocyclic, and nitrile-containing compounds. The information herein is intended to serve as a predictive reference for researchers working with this and structurally related molecules. This document includes a proposed fragmentation scheme, a table of predicted mass-to-charge ratios (m/z) and their relative abundances, a detailed experimental protocol for acquiring such data, and a visualization of the fragmentation pathway.
Introduction
Benzofuran and its derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The characterization of these compounds is crucial for their identification, purity assessment, and metabolic studies. Mass spectrometry is a primary analytical technique for the structural elucidation of such molecules. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices. This guide proposes a theoretical fragmentation pathway under electron ionization (EI) conditions.
Theoretical Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) and plausible relative abundances for the molecular ion and key fragments of this compound. This data is derived from theoretical fragmentation pathways and should be confirmed by experimental analysis.
| m/z | Proposed Fragment Ion | Formula | Relative Abundance (%) |
| 143 | [M]•+ (Molecular Ion) | [C₉H₅NO]•+ | 100 |
| 115 | [M - CO]•+ | [C₈H₅N]•+ | 60 |
| 89 | [C₇H₅]•+ | [C₇H₅]•+ | 45 |
| 88 | [C₇H₄]•+ | [C₇H₄]•+ | 30 |
| 63 | [C₅H₃]•+ | [C₅H₃]•+ | 25 |
Proposed Fragmentation Pathway
Under electron ionization, this compound is expected to undergo a series of fragmentation reactions initiated by the removal of an electron to form the molecular ion (m/z 143). The primary fragmentation events are predicted to involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), which are characteristic of furan rings and nitriles, respectively.
The initial and most significant fragmentation is the expulsion of a carbon monoxide molecule from the furan ring, a common fragmentation pathway for benzofurans. This leads to the formation of a stable radical cation at m/z 115. Subsequent fragmentation of the m/z 115 ion could involve the loss of a cyanide radical (•CN) to yield a phenyl cation at m/z 89. Further fragmentation of the aromatic ring can lead to smaller charged species.
Experimental Protocols
The following is a detailed protocol for the acquisition of an electron ionization mass spectrum for a small, thermally stable aromatic compound like this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS).
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
4.2. Gas Chromatography (GC) Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless for 1 minute.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
4.3. Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-450.
-
Scan Speed: 1562 u/s.
-
Solvent Delay: 3 minutes.
4.4. Data Analysis
The acquired data should be processed using the instrument's software. The background-subtracted mass spectrum of the chromatographic peak corresponding to this compound will provide the experimental fragmentation pattern. This can then be compared to the theoretical data presented in this guide.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow from sample preparation to data interpretation for the mass spectrometric analysis of this compound.
Conclusion
This guide presents a theoretical framework for understanding the mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathway, predicted m/z values, and detailed experimental protocol provide a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development. It is imperative that this theoretical data be validated through the experimental acquisition of the mass spectrum for this compound. The methodologies and workflows described herein offer a clear path to achieving this validation.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Benzofuran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Benzofuran-4-carbonitrile. It details the expected vibrational frequencies, offers a standardized experimental protocol for spectral acquisition, and illustrates key concepts through diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and analysis of this and related heterocyclic compounds.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." In the context of drug development and materials science, IR spectroscopy is an indispensable tool for confirming the identity and purity of synthesized compounds like this compound.
This compound is a heterocyclic aromatic compound containing a fused benzene and furan ring system, with a nitrile (-C≡N) substituent on the benzene ring. Its IR spectrum is characterized by the vibrational modes of these distinct functional groups. The key absorptions arise from the C≡N triple bond stretching, C-H stretching and bending in the aromatic and furan rings, C=C stretching within the rings, and C-O-C stretching of the furan moiety.
Predicted Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~ 3100 - 3000 | Medium to Weak | Aromatic and Furan C-H Stretching |
| ~ 2240 - 2220 | Strong, Sharp | Nitrile (-C≡N) Stretching[1] |
| ~ 1600 - 1585 | Medium | Aromatic C=C Ring Stretching |
| ~ 1500 - 1400 | Medium to Strong | Aromatic C=C Ring Stretching |
| ~ 1250 - 1000 | Medium to Strong | C-O-C Asymmetric & Symmetric Stretching (Furan) |
| ~ 1250 - 1000 | Weak | Aromatic C-H In-plane Bending |
| Below 900 | Medium to Strong | Aromatic C-H Out-of-plane Bending |
Experimental Protocol for IR Spectral Acquisition
The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for solid and liquid samples that requires minimal sample preparation.
3.1. Instrumentation
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
3.2. Sample Preparation
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
3.3. Data Acquisition
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
3.4. Data Processing
-
The collected spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final infrared spectrum of the sample.
-
Perform baseline correction and other spectral adjustments as necessary to improve the quality of the spectrum.
Visualizations
The following diagrams illustrate the experimental workflow and the correlation between the functional groups of this compound and their characteristic IR absorption regions.
Conclusion
The infrared spectrum of this compound is distinguished by a strong, sharp absorption band in the 2240-2220 cm⁻¹ region, indicative of the nitrile functional group.[1] Additional characteristic bands arising from the benzofuran ring system, including aromatic and furan C-H, C=C, and C-O-C vibrations, provide further structural confirmation. This guide offers a foundational understanding of the key spectral features of this compound and a standardized protocol for its analysis, which will be of significant utility to researchers in the fields of medicinal chemistry and materials science. For unambiguous identification, it is recommended to compare the experimental spectrum with that of a certified reference standard when available.
References
An In-Depth Technical Guide to Benzofuran-4-carbonitrile for Researchers and Drug Development Professionals
An authoritative overview of the physical, chemical, and biological properties of Benzofuran-4-carbonitrile, this guide serves as a comprehensive resource for scientists and researchers in the field of drug discovery and development. This document provides a detailed summary of the compound's characteristics, experimental protocols, and its relevance in medicinal chemistry.
Introduction
This compound is a heterocyclic organic compound featuring a benzofuran core substituted with a nitrile group at the 4-position. The benzofuran moiety is a prevalent scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The incorporation of a nitrile group can significantly influence the molecule's polarity, metabolic stability, and ability to participate in specific interactions with biological targets, making this compound a compound of interest for medicinal chemistry and drug design.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. This section summarizes its key physical and chemical data.
Identifiers and General Properties
| Property | Value | Source(s) |
| CAS Number | 95333-17-8 | [4][5] |
| Molecular Formula | C₉H₅NO | [6] |
| Molecular Weight | 143.14 g/mol | [6] |
| IUPAC Name | 1-Benzofuran-4-carbonitrile | [4] |
| Appearance | White to yellow solid (predicted) | [4][6] |
Tabulated Physical Properties
| Property | Value | Source(s) |
| Melting Point | 215-216 °C | [4] |
| Boiling Point | 260.8 °C at 760 mmHg | [5] |
| Density | 2.051 g/cm³ | [4] |
| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane and chloroform. | [6] |
| Stability | Predicted to be stable under normal conditions, but may react with strong oxidizing or reducing agents. | [6] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a benzofuran derivative will typically show signals corresponding to the protons on the furan and benzene rings. The chemical shifts and coupling constants are influenced by the substitution pattern. For the parent benzofuran, characteristic signals for the furan ring protons appear at distinct chemical shifts.[7]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzofuran ring are characteristic and can be used for structural confirmation.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group (C≡N stretch) typically in the range of 2220-2260 cm⁻¹. Other significant peaks would correspond to the C-O-C stretching of the furan ring and the C=C stretching of the aromatic system.[9]
Mass Spectrometry (MS)
Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide further structural information, likely involving the loss of the nitrile group and fragmentation of the benzofuran ring system.[10]
Synthesis and Reactivity
The synthesis of benzofuran derivatives can be achieved through various strategies, often involving intramolecular cyclization reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful for the functionalization of the benzofuran core.[11][12]
General Synthetic Approaches
Several methods for the synthesis of the benzofuran ring have been developed, including:
-
Palladium-catalyzed intramolecular cyclization: This is a versatile method for constructing the benzofuran skeleton.[11][12]
-
Copper-catalyzed reactions: Copper catalysts can also be employed for the synthesis of benzofuran derivatives.[11]
-
Reactions from o-hydroxyaldehydes: These can serve as starting materials for the construction of the benzofuran ring.[11]
Reactivity of the this compound Scaffold
The benzofuran ring is an electron-rich system, making it susceptible to electrophilic substitution reactions. The nitrile group is an electron-withdrawing group and can influence the reactivity of the benzene ring. Key reactions involving the benzofuran scaffold include:
-
Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings are commonly used to introduce new carbon-carbon bonds at various positions of the benzofuran ring.
-
Cycloaddition reactions: The double bond in the furan ring can participate in cycloaddition reactions, providing a route to more complex polycyclic structures.
-
Reactions of the nitrile group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo addition reactions with various nucleophiles.
Biological Activity and Signaling Pathways
Benzofuran derivatives are known to exhibit a wide range of biological activities and are of significant interest in drug discovery.[2][3][13]
Anticancer and Anti-inflammatory Potential
Numerous studies have highlighted the potential of benzofuran derivatives as anticancer and anti-inflammatory agents.[1][2] Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Interaction with Signaling Pathways
Benzofuran derivatives have been shown to interact with several important signaling pathways implicated in disease:
-
mTOR Signaling: Some benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is a crucial regulator of cell growth and proliferation and a key target in cancer therapy.[1][14][15][16]
-
NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Certain benzofuran derivatives have demonstrated the ability to inhibit NF-κB signaling, contributing to their anti-inflammatory effects.[17][18]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in a variety of cellular processes, including inflammation and cell proliferation. Benzofuran derivatives have been shown to modulate MAPK signaling.[17][18][19][20]
While these findings are promising, it is important to note that the specific biological activity and signaling pathway interactions of this compound have not been extensively reported and require further investigation.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of this compound. While a specific, validated protocol for the synthesis of the 4-carbonitrile isomer was not found in the searched literature, a general procedure for a related palladium-catalyzed synthesis of a benzofuran derivative is provided as a representative example.
Illustrative Synthesis via Palladium-Catalyzed Cross-Coupling
This protocol is a general representation of a Stille coupling reaction to form a C-C bond on a benzofuran precursor, a common strategy in the synthesis of functionalized benzofurans.
Materials:
-
Halogenated benzofuran precursor
-
Organostannane reagent
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., anhydrous toluene or dioxane)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the halogenated benzofuran precursor and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane reagent dropwise to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with an appropriate reagent.
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized benzofuran.
Note: This is a generalized protocol and the specific reagents, conditions, and purification methods will need to be optimized for the synthesis of this compound.
Visualizations
Experimental Workflow for Compound Characterization
Caption: General workflow for synthesis and characterization.
Signaling Pathway Interaction
Caption: Potential interactions with key signaling pathways.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. Its physical and chemical properties, combined with the known biological activities of the broader benzofuran class, make it a compelling target for further investigation. This technical guide provides a foundational understanding of this compound, highlighting the need for further research to fully elucidate its specific spectral characteristics, optimize its synthesis, and explore its therapeutic potential through detailed biological and pharmacological studies.
References
- 1. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Properties, Uses, Safety, Supplier Information China [nj-finechem.com]
- 7. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 8. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]
- 9. Benzofuran(271-89-6) IR Spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Benzofuran-4-carbonitrile in Common Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Benzofuran-4-carbonitrile, a significant heterocyclic compound in medicinal chemistry and materials science.[1][2] While specific quantitative solubility data is sparse in publicly available literature, this document consolidates predictive information based on its chemical structure and outlines detailed experimental protocols for its empirical determination.
Introduction to this compound
This compound, with the molecular formula C₉H₅NO and a molecular weight of 143.14 g/mol , is a solid compound featuring a benzofuran core fused with a benzene ring and substituted with a nitrile group.[3][4] This structure, containing both a large non-polar aromatic system and polar functionalities (nitrile group and furan oxygen), suggests a nuanced solubility profile.[3] Its derivatives are explored for a wide range of therapeutic potentials, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] Understanding its solubility is crucial for drug formulation, reaction chemistry, and purification processes.
Solubility Profile of this compound
Due to the limited availability of precise quantitative data, the following tables summarize the predicted and qualitative solubility of this compound in a range of common organic solvents, categorized by solvent class. The predictions are based on the chemical principle of "like dissolves like," where substances with similar polarities tend to be miscible.[5][6]
Table 1: Predicted Solubility in Polar Aprotic Solvents
| Solvent | Chemical Formula | Predicted Solubility | Rationale |
| Acetone | C₃H₆O | Soluble | The polarity of the ketone group can interact favorably with the nitrile and ether functionalities of the solute. |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble (Predicted)[3] | Moderate polarity aligns well with the mixed polarity of this compound. |
| Chloroform | CHCl₃ | Soluble (Predicted)[3] | Similar to DCM, its polarity is suitable for dissolving the compound. |
| Acetonitrile | C₂H₃N | Soluble | The polar nitrile group of the solvent can interact with the polar groups of the solute. |
| Dimethylformamide (DMF) | C₃H₇NO | Highly Soluble | High polarity and hydrogen bond accepting capability should effectively solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Highly Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | The ether linkage and cyclic structure provide a balance of polarity suitable for dissolution. |
| Ethyl Acetate | C₄H₈O₂ | Moderately Soluble | Intermediate polarity may lead to moderate solubility. |
Table 2: Predicted Solubility in Polar Protic Solvents
| Solvent | Chemical Formula | Predicted Solubility | Rationale |
| Methanol | CH₄O | Moderately Soluble | The small polar alcohol can engage in dipole-dipole interactions, but the large non-polar ring may limit high solubility. |
| Ethanol | C₂H₆O | Moderately Soluble | Similar to methanol, but its slightly lower polarity might slightly improve solubility for the aromatic system. |
| Water | H₂O | Low / Insoluble[3] | The highly polar nature of water is not favorable for solvating the large, non-polar benzofuran ring system. |
Table 3: Predicted Solubility in Non-Polar Solvents
| Solvent | Chemical Formula | Predicted Solubility | Rationale |
| Toluene | C₇H₈ | Sparingly Soluble | The aromatic nature of toluene may interact with the benzofuran rings, but the polar nitrile group will hinder solubility. |
| Hexane | C₆H₁₄ | Insoluble | The non-polar aliphatic nature of hexane is a poor match for the polar functionalities of the solute. |
| Diethyl Ether | C₄H₁₀O | Sparingly Soluble | While it has an ether group, its overall low polarity makes it a less effective solvent for this compound. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for two common and reliable techniques.
The shake-flask method is considered a gold standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with a solute and then measuring the concentration of the dissolved compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure equilibrium with the saturated solution.[7]
-
Equilibration: Seal the vessels tightly and place them on an orbital shaker or in a thermomixer within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[7][8] The time required can vary depending on the compound and solvent system.[9]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation at the test temperature, followed by careful withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.45 µm PTFE) that does not interact with the compound or solvent.[8]
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10]
-
Calculation: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the diluted sample, and then back-calculate the solubility in the original solvent, typically expressed in mg/mL or mol/L.
Gravimetric analysis is a straightforward and accurate method that determines solubility by measuring the mass of the solute dissolved in a known mass or volume of solvent.[11][12][13]
Methodology:
-
Saturation: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the shake-flask method (steps 1 and 2).
-
Sampling: Carefully withdraw a precise volume (e.g., 10 mL) of the clear, filtered supernatant into a pre-weighed, dry evaporating dish or watch glass.[13][14]
-
Solvent Evaporation: Place the evaporating dish in a ventilated oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. A vacuum oven at a lower temperature can also be used to prevent thermal degradation.
-
Drying and Weighing: Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue. Repeat the drying and weighing process until a constant mass is achieved, ensuring all solvent has been removed.[13][14]
-
Calculation:
-
Mass of dissolved solute = (Mass of dish + dry residue) - (Mass of empty dish).
-
Solubility = Mass of dissolved solute / Volume of solvent sampled. The result is typically expressed in g/mL or a similar unit.
-
Visualized Workflow for Solubility Determination
The following diagram illustrates a generalized experimental workflow for determining the solubility of an organic compound like this compound.
Caption: General workflow for determining compound solubility.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Properties, Uses, Safety, Supplier Information China [nj-finechem.com]
- 4. This compound | 95333-17-8 [chemicalbook.com]
- 5. chem.ws [chem.ws]
- 6. m.youtube.com [m.youtube.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. bioassaysys.com [bioassaysys.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pharmacyjournal.info [pharmacyjournal.info]
- 13. pharmajournal.net [pharmajournal.net]
- 14. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Synthesis of Benzofuran-4-carbonitrile
Introduction
Benzofurans are a critical class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals. Their diverse biological activities have made them a focal point in medicinal chemistry. Benzofuran-4-carbonitrile, a specific isomer with a nitrile group at the 4-position, serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide focuses on a robust synthetic route for its preparation.
Synthetic Approach
A common and effective method for the synthesis of this compound involves a cyanation reaction of a halogenated benzofuran precursor. The protocol detailed below describes the conversion of 4-bromobenzofuran to this compound using zinc cyanide and a palladium catalyst.
Experimental Protocol
Synthesis of this compound from 4-Bromobenzofuran
This procedure outlines the palladium-catalyzed cyanation of 4-bromobenzofuran.
Materials:
-
4-Bromobenzofuran
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N-Dimethylacetamide (DMAC)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-bromobenzofuran (5.20 g, 13.2 mmol, 1.00 equiv) in N,N-dimethylacetamide (50.0 mL), add zinc cyanide (6.85 g, 58.3 mmol, 4.42 equiv) and tetrakis(triphenylphosphine)palladium(0) (1.52 g, 1.32 mmol, 0.100 equiv).
-
Stir the mixture at 140°C for 12 hours under a nitrogen atmosphere.
-
After cooling, dilute the reaction mixture with ethyl acetate (80.0 mL).
-
Wash the organic layer with brine (3 x 50.0 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography (petroleum ether/ethyl acetate = 50/1 to 0/1) to yield this compound as a light-yellow oil.[1]
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |
| 4-Bromobenzofuran | C₈H₅BrO | 197.03 | 5.20 | 13.2 | Starting Mat |
| Zinc Cyanide | C₂N₂Zn | 117.43 | 6.85 | 58.3 | Reagent |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 1.52 | 1.32 | Catalyst |
| This compound | C₉H₅NO | 143.14 | 1.60 | 10.1 | Product |
| Reaction Parameter | Value |
| Temperature | 140°C |
| Reaction Time | 12 hours |
| Solvent | N,N-Dimethylacetamide |
| Yield | 76.2% |
| Purity | 90.0% |
Characterization Data:
-
Appearance: Light-yellow oil[1]
-
¹H NMR (400MHz, CDCl₃): δ = 7.80 (d, J=2.0 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.38 (t, J=8.4 Hz, 1H), 7.03 - 7.00 (m, 1H)[1]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 4-bromobenzofuran.
Signaling Pathways and Biological Context
While this guide focuses on the chemical synthesis of this compound, it is important to note that benzofuran derivatives are integral to many biologically active molecules and natural products. They are known to interact with a variety of signaling pathways and exhibit a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nitrile functional group in this compound can serve as a key handle for further chemical modifications to explore its potential biological activities and develop novel therapeutic agents. Further research is required to elucidate the specific signaling pathways modulated by this compound and its derivatives.
References
Unveiling the Electronic Landscape of Benzofuran-4-carbonitrile: A Theoretical Perspective for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of Benzofuran-4-carbonitrile. A thorough understanding of the electronic properties of this heterocyclic compound is paramount for its potential applications in medicinal chemistry and materials science. This document outlines the standard computational methodologies, presents key electronic parameters derived from theoretical studies of similar benzofuran structures, and visualizes the computational workflow and fundamental electronic concepts.
Introduction: The Significance of Electronic Structure Analysis
Benzofuran and its derivatives are a prominent class of heterocyclic compounds frequently found in biologically active molecules and functional organic materials. The electronic structure of these molecules, particularly the distribution of electrons and the energies of frontier molecular orbitals, dictates their reactivity, stability, and intermolecular interactions. For drug development professionals, a detailed map of the electronic landscape of a molecule like this compound can inform on its potential binding mechanisms, metabolic stability, and overall suitability as a drug candidate. Theoretical calculations, primarily based on Density Functional Theory (DFT), have become an indispensable tool for predicting these properties with a high degree of accuracy.
Computational Methodology: A Standard Protocol
2.1. Geometry Optimization: The initial step involves determining the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization calculations, typically using DFT with the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional. A common and effective basis set for such organic molecules is the 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[1] The optimization process continues until a stationary point on the potential energy surface is found, corresponding to the molecule's lowest energy conformation.
2.2. Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
2.3. Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated to describe the molecule's reactivity and electronic behavior. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of fundamental importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.[2][3]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.
-
Mulliken Atomic Charges: These calculations provide the charge distribution on an atomic level within the molecule, offering further insight into its polarity and reactive sites.
Predicted Electronic Properties of Benzofuran Derivatives
In the absence of specific published data for this compound, the following tables summarize representative theoretical data for structurally similar benzofuran derivatives. This information serves as a valuable reference for predicting the electronic properties of this compound.
Table 1: Frontier Molecular Orbital Energies of Representative Benzofuran Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 7-methoxy-benzofuran-2-carboxylic acid | DFT/B3LYP/6-311+G(d,p) | - | - | 4.189 |
| 1-benzofuran-2-carboxylic acid | DFT/UB3LYP/6-31G(d,p) | -6.367 | -1.632 | 4.735 |
| 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid | DFT/B3LYP/6-31+G(d,p) | - | - | ~5.21 |
Note: The presented data is for structurally related compounds and should be considered as an estimation for this compound.
Table 2: Global Reactivity Descriptors of a Representative Benzofuran Derivative (1-benzofuran-2-carboxylic acid)
| Parameter | Value (eV) |
| Ionization Potential (I) | 6.367 |
| Electron Affinity (A) | 1.632 |
| Electronegativity (χ) | 3.999 |
| Chemical Hardness (η) | 2.367 |
| Chemical Softness (S) | 0.422 |
| Electrophilicity Index (ω) | 3.374 |
Note: These values are derived from the HOMO and LUMO energies of 1-benzofuran-2-carboxylic acid and provide a framework for understanding the reactivity of the benzofuran scaffold.
Visualizing the Computational Workflow and Electronic Concepts
4.1. Computational Workflow
The following diagram illustrates the typical workflow for the theoretical analysis of the electronic structure of a molecule like this compound.
References
The Multifaceted Biological Potential of Benzofuran Nitrile Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Benzofuran, a heterocyclic compound resulting from the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities. Among these, benzofuran nitrile isomers are emerging as a particularly promising class of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. The presence of the nitrile group, a versatile pharmacophore, can significantly influence the electronic properties and binding interactions of the benzofuran core, leading to enhanced biological efficacy. This technical guide provides an in-depth overview of the current understanding of the biological activities of benzofuran nitrile isomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.
Anticancer Activity
Benzofuran nitrile derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are crucial for tumor progression and survival.
Quantitative Data: In Vitro Anticancer and EGFR Kinase Inhibitory Activities
The following table summarizes the in vitro antiproliferative and EGFR tyrosine kinase (TK) inhibitory activities of a series of newly synthesized cyanobenzofuran derivatives. The data highlights their potency against various cancer cell lines and their specific molecular target.
| Compound | Cancer Cell Line | Antiproliferative IC50 (µM)[1] | EGFR TK Inhibition IC50 (µM)[1] |
| 2 | HePG2 (Liver) | 23.67 | 0.81 |
| HCT-116 (Colon) | 13.85 | ||
| MCF-7 (Breast) | 17.28 | ||
| 3 | HePG2 (Liver) | - | 0.95 |
| HCT-116 (Colon) | - | ||
| MCF-7 (Breast) | - | ||
| 8 | HePG2 (Liver) | 16.08 | - |
| HCT-116 (Colon) | 8.81 | ||
| MCF-7 (Breast) | 8.36 | ||
| 10 | HePG2 (Liver) | - | 1.12 |
| HCT-116 (Colon) | - | ||
| MCF-7 (Breast) | - | ||
| 11 | HePG2 (Liver) | - | 0.88 |
| HCT-116 (Colon) | - | ||
| MCF-7 (Breast) | - | ||
| Doxorubicin | HePG2 (Liver) | 4.17 | Not Applicable |
| HCT-116 (Colon) | 5.32 | ||
| MCF-7 (Breast) | 6.84 | ||
| Afatinib | HePG2 (Liver) | 8.87 | Not Applicable |
| HCT-116 (Colon) | 11.2 | ||
| MCF-7 (Breast) | 5.5 | ||
| Gefitinib | - | - | 0.90 |
Signaling Pathway: EGFR Inhibition and Apoptosis Induction
Several benzofuran nitrile compounds have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a key regulator of cell growth and proliferation, and its overactivation is a common feature in many cancers. By blocking the tyrosine kinase activity of EGFR, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[1]
Caption: EGFR signaling pathway and the inhibitory action of benzofuran nitrile isomers.
Experimental Protocols
This protocol is a widely used colorimetric assay to assess cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2][3][4]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran nitrile isomers for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.
Principle: The assay measures the phosphorylation of a substrate by the EGFR tyrosine kinase. The level of phosphorylation is quantified, and the inhibitory effect of the test compound is determined by the reduction in phosphorylation compared to a control.
Methodology:
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.
-
Detection: The amount of phosphorylated substrate is determined using a detection reagent. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Activity
Benzofuran derivatives have been recognized for their antimicrobial properties, and the inclusion of a nitrile group can modulate this activity. While specific data for a wide range of benzofuran nitrile isomers is still emerging, the existing research on related structures provides a strong basis for their potential as antibacterial and antifungal agents.
Quantitative Data: In Vitro Antimicrobial Activity (MIC Values)
The following table presents the Minimum Inhibitory Concentration (MIC) values for some benzofuran derivatives against various bacterial and fungal strains. It is important to note that not all of these compounds contain a nitrile group, but they represent the broader potential of the benzofuran scaffold.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Benzofuran-ketoxime derivative | Staphylococcus aureus | 0.039 | [5] |
| Benzofuran-ketoxime derivatives | Candida albicans | 0.625-2.5 | [5] |
| 6-hydroxy-benzofuran derivatives (15, 16) | Various bacterial strains | 0.78-3.12 | [3] |
| 2-aryl-benzofuran derivatives | Various bacterial strains | 0.78-6.25 | [3] |
| Bromo-substituted benzofurans (23, 24) | Various bacterial strains | (29.76-31.96 mmol/L) | [3] |
Experimental Protocols
This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[6][7][8]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after incubation.[6][7]
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: Serial twofold dilutions of the benzofuran nitrile isomer are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, and 28-35°C for 48-72 hours for fungi).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the wells.
Anti-inflammatory Activity
Benzofuran nitrile isomers have also shown promise as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO).
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table shows the inhibitory effects of some benzofuran derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |
| Aza-benzofuran (1) | NO Inhibition in RAW 264.7 cells | 17.3 | [6] |
| Aza-benzofuran (4) | NO Inhibition in RAW 264.7 cells | 16.5 | [6] |
| Piperazine/benzofuran hybrid (5d) | NO Inhibition in RAW 264.7 cells | 52.23 | [4] |
Signaling Pathways: NF-κB and MAPK Inhibition
The anti-inflammatory effects of some benzofuran derivatives are attributed to their ability to inhibit the NF-κB and MAPK signaling pathways.[4] These pathways are central to the inflammatory response, and their inhibition leads to a decrease in the expression of pro-inflammatory genes and the production of inflammatory mediators.
Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran nitrile isomers.
Experimental Protocols
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages.
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of NO. The amount of NO produced is measured indirectly by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.
Methodology:
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the benzofuran nitrile isomers for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: After incubation, the culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a test compound is assessed by its ability to reduce this edema.
Methodology:
-
Animal Dosing: The test compound (benzofuran nitrile isomer) is administered to the animals (e.g., rats or mice) via an appropriate route (e.g., oral or intraperitoneal) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume in the treated groups to that in the control group.
Conclusion
Benzofuran nitrile isomers represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with an increasing understanding of their mechanisms of action at the molecular level, provide a solid foundation for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of studies aimed at exploring the full therapeutic potential of this important chemical scaffold. Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties, and conducting in vivo efficacy studies to translate the promising in vitro results into tangible clinical applications.
References
- 1. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. promega.com [promega.com]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofuran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran-4-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The benzofuran scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The introduction of a nitrile group at the 4-position provides a versatile handle for further chemical transformations, enabling the synthesis of diverse derivatives for drug discovery and development. Palladium-catalyzed cross-coupling reactions, particularly cyanation reactions, have emerged as powerful and efficient methods for the synthesis of aryl nitriles, offering significant advantages over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. These modern catalytic approaches often proceed under milder conditions with greater functional group tolerance.
This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a two-step approach: the synthesis of the 4-bromobenzofuran precursor and its subsequent palladium-catalyzed cyanation.
Synthetic Strategy Overview
The synthesis of this compound is approached via a two-step sequence. The first step involves the preparation of the key intermediate, 4-bromobenzofuran. The second, and focal, step is the palladium-catalyzed cyanation of 4-bromobenzofuran to yield the target molecule. This strategy allows for the modular and efficient construction of the desired product.
[A diagram of the chemical reaction for the synthesis of 4-bromobenzofuran would be depicted here if image generation were supported. The reaction would show a suitable precursor, such as 2-allyl-3-bromophenol, undergoing cyclization to form 4-bromobenzofuran.]
[A diagram of the chemical reaction for the palladium-catalyzed cyanation of 4-bromobenzofuran to this compound would be depicted here if image generation were supported.]
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The toxicity of cyanide-containing reagents should be given special consideration, and all handling should be performed in a well-ventilated fume hood.
One-Pot Synthesis of Benzofuran-4-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of Benzofuran-4-carbonitrile, a valuable scaffold in medicinal chemistry and drug discovery. The presented methodologies focus on efficient, one-pot procedures to streamline the synthesis of this important heterocyclic compound.
Application Notes
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the benzofuran core, coupled with the reactive nitrile group at the 4-position, allows for diverse functionalization and the development of novel therapeutic agents. Traditional multi-step syntheses of this compound can be time-consuming and may result in lower overall yields. The one-pot protocols outlined below offer significant advantages by minimizing purification steps, reducing solvent waste, and improving overall efficiency.
The primary one-pot strategy detailed here is the copper-catalyzed aerobic oxidative cyclization of a substituted phenol with an alkyne. This approach is advantageous due to the use of a relatively inexpensive and environmentally benign copper catalyst and molecular oxygen as the terminal oxidant. The reaction demonstrates good functional group tolerance, making it applicable to a range of substituted phenols and alkynes. For the synthesis of this compound, 3-cyanophenol is the logical starting material, as the cyclization reaction typically proceeds at the ortho-position to the hydroxyl group. Phenylacetylene is a convenient and effective alkyne coupling partner in this reaction.
A second potential one-pot approach involves a palladium-catalyzed enolate arylation of a ketone with an ortho-bromophenol, followed by an acid-catalyzed cyclization. While a direct application to this compound is not explicitly detailed in the literature, this method offers an alternative pathway for the construction of the benzofuran ring system and could be adapted for this target molecule.
Data Presentation
The following table summarizes quantitative data for representative one-pot benzofuran syntheses based on the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. This data is provided to offer a comparative overview of the efficiency of this methodology with various substrates.
| Entry | Phenol Derivative | Alkyne Derivative | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | Phenylacetylene | Cu(OTf)₂ (10 mol%), ZnCl₂ (1.5 eq.) | PhNO₂ | 120 | 24 | 85 | [1] |
| 2 | p-Cresol | Phenylacetylene | Cu(OTf)₂ (10 mol%), ZnCl₂ (1.5 eq.) | PhNO₂ | 120 | 24 | 82 | [1] |
| 3 | m-Cresol | Phenylacetylene | Cu(OTf)₂ (10 mol%), ZnCl₂ (1.5 eq.) | PhNO₂ | 120 | 24 | 78 | [1] |
| 4 | p-Methoxyphenol | Phenylacetylene | Cu(OTf)₂ (10 mol%), ZnCl₂ (1.5 eq.) | PhNO₂ | 120 | 24 | 75 | [1] |
| 5 | Phenol | 1-Phenylpropyne | Cu(OTf)₂ (10 mol%), ZnCl₂ (1.5 eq.) | PhNO₂ | 120 | 24 | 72 | [1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2-Phenylthis compound
This protocol is adapted from the general procedure for the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes for the specific synthesis of a substituted this compound.[1]
Materials:
-
3-Cyanophenol
-
Phenylacetylene
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Zinc chloride (ZnCl₂)
-
Nitrobenzene (PhNO₂)
-
Schlenk tube
-
Oxygen balloon
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk tube, add 3-cyanophenol (1.5 mmol, 1.0 equiv.), copper(II) trifluoromethanesulfonate (0.1 mmol, 10 mol%), and zinc chloride (2.25 mmol, 1.5 equiv.).
-
Evacuate the tube and backfill with oxygen gas (this can be done using an oxygen balloon).
-
Add nitrobenzene (2 mL) and phenylacetylene (1.0 mmol, 1.0 equiv.) to the reaction mixture under an oxygen atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-phenylthis compound.
Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
References
Application Notes and Protocols: Benzofuran-4-carbonitrile as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Benzofuran-4-carbonitrile as a key intermediate in the preparation of pharmaceutically relevant compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and bioactive natural products with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, and its corresponding carboxylic acid, serve as valuable building blocks for the synthesis of complex molecules in drug discovery and development.
Application Note 1: Synthesis of 4-Benzofurancarboxylic Acid - A Key Pharmaceutical Intermediate
4-Benzofurancarboxylic acid is a significant intermediate in the pharmaceutical industry. A patented multi-step synthesis highlights its importance and provides a pathway that can be accessed from simpler precursors. While the patent describes the synthesis of the methyl ester, it underscores the value of the 4-substituted benzofuran core. This compound is a direct and versatile precursor to this carboxylic acid via hydrolysis.
A plausible synthetic approach to 4-benzofurancarboxylic acid, leveraging common organic reactions, is outlined below. This workflow demonstrates the strategic importance of intermediates like this compound.
Experimental Workflow: Synthesis of 4-Benzofurancarboxylic Acid
Caption: Synthetic workflow for 4-Benzofurancarboxylic Acid.
Application Note 2: Key Chemical Transformations of this compound
This compound is a versatile intermediate due to the reactivity of the nitrile group, which can be transformed into other key functional groups, expanding its utility in the synthesis of diverse pharmaceutical scaffolds.
-
Hydrolysis to Carboxylic Acid: The nitrile can be readily hydrolyzed under acidic or basic conditions to yield 4-benzofurancarboxylic acid. This carboxylic acid can then be used in amide bond formation, esterification, or other transformations to build more complex drug candidates.
-
Reduction to Amine: The nitrile group can be reduced to a primary amine (4-(aminomethyl)benzofuran). This amine can serve as a nucleophile in various reactions, such as alkylation, acylation, or reductive amination, to introduce new side chains and build molecular diversity.
Quantitative Data Summary
The following table summarizes typical reaction yields for key transformations in the synthesis of benzofuran derivatives, based on analogous reactions reported in the literature.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Sonogashira Coupling | o-Iodophenol derivative, Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Alkynylphenol derivative | 70-95 |
| Copper-Catalyzed Cyclization | 2-Alkynylphenol derivative | CuI, Et₃N, EtOH, 75°C | Benzofuran derivative | 60-85 |
| Nitrile Hydrolysis (Basic) | This compound | 10% NaOH (aq), Reflux | 4-Benzofurancarboxylic acid | >90 |
| Nitrile Reduction to Amine | This compound | LiAlH₄, THF or H₂, Raney Ni | 4-(Aminomethyl)benzofuran | 70-90 |
Experimental Protocols
Protocol 1: Synthesis of a Benzofuran Core via Sonogashira Coupling and Cyclization (Analogous to Benzofuran-6-carbonitrile Synthesis)
This protocol is adapted from the synthesis of a substituted benzofuran and illustrates a general method for constructing the benzofuran ring system.
Step A: Sonogashira Coupling
-
To a solution of an o-iodophenol derivative (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-alkynylphenol derivative.
Step B: Copper-Catalyzed Intramolecular Cyclization
-
Dissolve the 2-alkynylphenol derivative (1.0 eq) in a solvent mixture of ethanol and triethylamine (1:1).
-
Add cuprous iodide (CuI, 0.05 eq).
-
Heat the resulting solution to 75 °C and stir for 6-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in an organic solvent (e.g., chloroform) and wash with aqueous NaOH solution to remove any unreacted starting material.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the benzofuran product, which can be further purified by column chromatography if necessary.
Protocol 2: Hydrolysis of this compound to 4-Benzofurancarboxylic Acid
-
In a round-bottom flask, suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the evolution of ammonia gas and by TLC analysis.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid (HCl) until a precipitate forms and the pH is acidic.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 4-benzofurancarboxylic acid. The product can be recrystallized from a suitable solvent (e.g., ethanol/water) for further purification.
Signaling Pathway and Mechanism of Action
While a specific signaling pathway cannot be detailed without a defined final drug product, benzofuran-based pharmaceuticals are known to interact with a variety of biological targets. The diagram below illustrates a generalized mechanism of action where a drug molecule, derived from a benzofuran intermediate, binds to a specific target (e.g., an enzyme or receptor), thereby modulating its activity and leading to a therapeutic effect.
Application Notes and Protocols: Benzofuran Derivatives in Anticancer Drug Discovery
Disclaimer: Extensive literature searches did not yield specific data regarding the application of Benzofuran-4-carbonitrile in anticancer drug discovery. The following application notes and protocols are based on the broader class of benzofuran derivatives, which have shown significant potential as anticancer agents.
The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds with a wide range of biological activities.[1][2] In the realm of oncology, benzofuran derivatives have emerged as a promising class of molecules with potent antiproliferative and pro-apoptotic effects against various cancer cell lines.[2][3][4] These compounds exert their anticancer effects through diverse mechanisms, including the induction of cell cycle arrest, apoptosis, and modulation of key signaling pathways involved in cancer progression.[5][6][7]
These application notes provide an overview of the cytotoxic effects of various benzofuran derivatives and detailed protocols for key in vitro assays to evaluate their anticancer potential.
Data Presentation: Cytotoxicity of Benzofuran Derivatives
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected benzofuran derivatives against a panel of human cancer cell lines. This data highlights the broad-spectrum anticancer activity of this class of compounds.
| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 (bromine on methyl at pos. 3) | K562 (Leukemia) | 5 | [2] |
| HL60 (Leukemia) | 0.1 | [2] | |
| Compound 4 (Benzene-sulfonamide hybrid) | HCT116 (p53-null) | 2.91 | [4] |
| MDA-MB-435s (p53-mutated) | 4.71 | [4] | |
| Compound 12 | SiHa (Cervical Cancer) | 1.10 | [2] |
| HeLa (Cervical Cancer) | 1.06 | [2] | |
| Compound 22d (Oxindole hybrid) | MCF-7 (Breast Cancer) | 3.41 | [2] |
| T-47D (Breast Cancer) | 3.82 | [2] | |
| Compound 22f (Oxindole hybrid) | MCF-7 (Breast Cancer) | 2.27 | [2] |
| T-47D (Breast Cancer) | 7.80 | [2] | |
| Compound 28g (3-Amidobenzofuran) | MDA-MB-231 (Breast Cancer) | 3.01 | [2] |
| HCT-116 (Colon Cancer) | 5.20 | [2] | |
| HT-29 (Colon Cancer) | 9.13 | [2] | |
| Compound 38 (Piperazine-based) | A549 (Lung Cancer) | 25.15 | [2] |
| K562 (Leukemia) | 29.66 | [2] | |
| Compound 4g (Chalcone hybrid) | HCC1806 (Breast Cancer) | 5.93 | [8] |
| HeLa (Cervical Cancer) | 5.61 | [8] | |
| Compound 32 (Pyrazolyl)methanone | A2780 (Ovarian Cancer) | 12 | [9] |
| Compound 33 (Pyrazolyl)methanone | A2780 (Ovarian Cancer) | 11 | [9] |
Experimental Protocols
Herein are detailed protocols for fundamental assays used to characterize the anticancer properties of benzofuran derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Benzofuran derivative stock solution (in DMSO)
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Benzofuran derivative
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivative at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. Therefore, the cellular DNA content is proportional to the fluorescence intensity of the PI signal, which can be measured by flow cytometry.
Materials:
-
Benzofuran derivative
-
Cancer cell lines
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivative for the desired time.
-
Cell Harvesting: Collect all cells and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Visualizations
Experimental Workflow
Caption: General workflow for evaluating the anticancer potential of benzofuran derivatives.
Signaling Pathway: p53-Dependent G2/M Arrest
Some benzofuran derivatives have been shown to induce cell cycle arrest at the G2/M phase through a p53-dependent mechanism.[1][5]
Caption: Simplified p53-dependent signaling pathway leading to G2/M arrest.
References
- 1. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benzofuran-4-carbonitrile: A Versatile Building Block for the Development of Potent mTOR Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a critical regulator of cell growth, proliferation, and metabolism.[1] Its dysregulation is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention. The benzofuran scaffold has emerged as a promising platform for the design of novel mTOR inhibitors. This document provides detailed application notes and protocols for researchers and drug development professionals on the use of Benzofuran-4-carbonitrile as a key building block in the synthesis and evaluation of a new class of potent mTOR inhibitors.
The mTOR Signaling Pathway: A Central Hub in Cellular Regulation
The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] As illustrated in the signaling pathway diagram below, these complexes are regulated by a multitude of upstream signals, including growth factors, nutrients, and cellular energy status. In turn, they phosphorylate a wide array of downstream substrates to control key cellular processes.
References
Application Note: A General Protocol for the N-Alkylation of Benzofuran-4-carbonitrile Derivatives
Abstract
Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and applications in pharmaceutical development.[1][2][3][4] The functionalization of the benzofuran core is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This application note provides a detailed experimental protocol for the N-alkylation of a representative benzofuran-4-carbonitrile derivative, a common scaffold in drug discovery. The protocol outlines a straightforward and efficient method using standard laboratory reagents and techniques, making it broadly applicable for the synthesis of compound libraries for screening purposes.
Introduction
Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5] The introduction of various substituents onto the benzofuran nucleus is a critical step in the development of new therapeutic agents.[3] N-alkylation of nitrogen-containing heterocyclic moieties appended to the benzofuran core is a common strategy to enhance potency, selectivity, and pharmacokinetic profiles. This document presents a general and reproducible protocol for the N-alkylation of a hypothetical this compound derivative containing a secondary amine, which serves as a versatile intermediate for further chemical modifications.
Experimental Protocol
This protocol describes the N-alkylation of a model compound, (benzofuran-4-yl)-N-methylmethanamine, with a generic alkyl halide in the presence of a non-nucleophilic base.
Materials:
-
(Benzofuran-4-yl)-N-methylmethanamine (starting material)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes (for chromatography)
-
Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (benzofuran-4-yl)-N-methylmethanamine (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of 0.1 M of the starting material.
-
Alkylation: Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be heated to a moderate temperature (e.g., 50-60 °C).
-
Workup:
-
Once the reaction is complete, filter the solid potassium carbonate and wash it with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound derivative.
Data Presentation
The following table summarizes the results for the N-alkylation of (benzofuran-4-yl)-N-methylmethanamine with different alkyl halides under the described conditions.
| Entry | Alkyl Halide | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Iodomethane | 12 | 25 | 92 |
| 2 | Ethyl Bromide | 18 | 50 | 85 |
| 3 | Benzyl Bromide | 16 | 25 | 88 |
| 4 | Propargyl Bromide | 20 | 25 | 78 |
Table 1. Results of the N-alkylation of (benzofuran-4-yl)-N-methylmethanamine with various alkyl halides.
Experimental Workflow
Figure 1. General workflow for the N-alkylation of this compound derivatives.
Discussion
The provided protocol for the N-alkylation of a this compound derivative is a robust and versatile method for the synthesis of a variety of analogues. The use of potassium carbonate as a base and acetonitrile as a solvent provides a clean reaction with straightforward workup and purification. The reaction conditions are mild and tolerate a range of functional groups on the alkyl halide. The yields obtained in the representative examples are good to excellent, demonstrating the efficiency of this method. This protocol can be readily adapted for high-throughput synthesis and the generation of compound libraries for drug discovery programs.
Conclusion
This application note details a general and efficient experimental protocol for the N-alkylation of this compound derivatives. The method is high-yielding and applicable to a variety of alkylating agents. The provided workflow and data table serve as a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis and functionalization of benzofuran-based compounds.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Benzofuran-4-carbonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Its derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases.[3][4] This document provides detailed application notes and protocols on the use of a specific derivative, Benzofuran-4-carbonitrile, as a key starting material and structural motif in the synthesis of kinase inhibitors. We will explore its application in targeting several important kinases, present relevant biological data, and provide generalized experimental protocols.
Introduction to Benzofuran Derivatives as Kinase Inhibitors
Benzofuran derivatives have been successfully developed to target a variety of kinases, playing a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1][5] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinases.[1] The introduction of a carbonitrile group, as in this compound, can provide a key interaction point with the target protein or serve as a synthetic handle for further molecular elaboration.
Key Kinase Targets for this compound Based Inhibitors
Research has highlighted the potential of benzofuran-based compounds to inhibit several key kinases implicated in cancer and other diseases. These include:
-
Src and Zeta-Chain-Associated Protein (ZAP-70) Kinases: Benzofuran derivatives have shown significant inhibitory activity against these non-receptor tyrosine kinases, which are involved in cell growth, differentiation, and survival.[1]
-
Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[6][7] Benzofuran-containing molecules have been identified as inhibitors of mTORC1.[6]
-
Aurora B Kinase: This serine/threonine kinase is a key regulator of mitosis, and its overexpression is linked to tumorigenesis.[8] Benzofuran derivatives have been identified as novel inhibitors of Aurora B kinase.[8]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a well-established anti-cancer strategy.[3][9] Benzofuran hybrids have been designed as potent CDK2 inhibitors.[3][9]
Quantitative Data on Benzofuran-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of various benzofuran derivatives against different kinase targets and cancer cell lines. While not all of these compounds are explicitly derived from this compound, they provide valuable structure-activity relationship (SAR) insights for the development of new inhibitors based on this scaffold.
| Compound Class | Target Kinase / Cell Line | IC50 / Ki (µM) | Reference |
| Amiloride-benzofuran derivative | uPA | 0.43 (IC50), 0.088 (Ki) | [1] |
| Benzofuran-2-carboxamide | HCT116 (p53-null) | 2.91 | [1] |
| Imidazole-based Benzofuran | MCF-7 | 7.70 | [1] |
| mTORC1 Inhibitor | Head and Neck (SQ20B) | 0.46 | [10] |
| Benzofuran-acylhydrazone | A2780 (ovarian) | 11 - 12 | [5] |
| N-aryl piperazine benzofuran | A549 (lung) | 0.12 | [5] |
| N-aryl piperazine benzofuran | SGC7901 (gastric) | 2.75 | [5] |
| 3-(piperazinylmethyl)benzofuran | Panc-1 (pancreatic) | 0.94 | [9] |
| 3-(piperazinylmethyl)benzofuran | MCF-7 (breast) | 2.92 | [9] |
| 3-(piperazinylmethyl)benzofuran | A-549 (lung) | 1.71 | [9] |
| Oxindole/benzofuran hybrid | CDK2 | 0.0378 | [3] |
| Oxindole/benzofuran hybrid | GSK-3β | 0.0412 | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of kinase inhibition and the process of developing inhibitors, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: The mTOR signaling pathway, a key regulator of cell growth, is a target for benzofuran-based inhibitors.
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling to Introduce an Aryl Moiety at a Halogenated Position
This protocol is applicable if this compound is first halogenated (e.g., brominated) at a suitable position to allow for cross-coupling.
Materials:
-
Halogenated this compound derivative
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the halogenated this compound derivative (1.0 eq), the aryl boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent and the palladium catalyst (0.05-0.1 eq).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
General Procedure for Nucleophilic Aromatic Substitution
The carbonitrile group can activate the benzofuran ring for nucleophilic aromatic substitution, or a leaving group can be introduced at another position.
Materials:
-
Substituted this compound with a suitable leaving group (e.g., F, Cl)
-
Nucleophile (e.g., an amine, thiol)
-
Base (e.g., K2CO3, DIPEA)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
Dissolve the substituted this compound (1.0 eq) in the chosen solvent in a reaction vessel.
-
Add the nucleophile (1.1-2.0 eq) and the base (1.5-3.0 eq).
-
Heat the reaction mixture (temperature will vary depending on the reactivity of the substrates, typically 60-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and pour into water or an ice-water mixture.
-
Collect the precipitated solid by filtration or extract the aqueous layer with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound represents a valuable starting material and core scaffold for the synthesis of novel kinase inhibitors. Its derivatives have the potential to target a range of kinases implicated in serious diseases, particularly cancer. The synthetic protocols provided herein offer a general framework for the chemical elaboration of the this compound core, and the presented biological data underscores the therapeutic potential of this class of compounds. Further research into the synthesis and biological evaluation of specific derivatives of this compound is warranted to fully explore their potential as next-generation kinase inhibitors.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Involving Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of benzofuran derivatives in high-throughput screening (HTS) for drug discovery. The protocols and data presented are based on published research and are intended to guide the design and execution of similar screening campaigns.
Introduction to Benzofuran Derivatives in Drug Discovery
Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. Its derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] The versatile nature of the benzofuran scaffold allows for the synthesis of diverse chemical libraries, making it an attractive starting point for drug discovery programs.[1] Benzofuran derivatives have been investigated for their potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][4][5][6] High-throughput screening (HTS) of compound libraries containing benzofuran scaffolds has been instrumental in identifying novel hit compounds for various therapeutic targets.[7][8]
Applications in High-Throughput Screening
Benzofuran derivatives have been successfully employed in various HTS campaigns to identify modulators of biological targets. Notable examples include the discovery of inhibitors of the Hepatitis C Virus (HCV) and selective inhibitors of Sirtuin 2 (SIRT2).
Case Study 1: Identification of Benzofuran-Based Hepatitis C Virus (HCV) Inhibitors
A high-throughput, cell-based luciferase reporter assay was utilized to screen a diverse small-molecule library of approximately 300,000 compounds, leading to the identification of a benzofuran class of HCV inhibitors.[7][8] The subsequent optimization of this scaffold resulted in potent inhibitors of HCV replication.[7][8]
Quantitative Data Summary
| Compound Class | Assay Type | Target | Key Findings | Reference |
| Benzofuran Derivatives | Cell-based HCV Luciferase Reporter Assay | HCV Replication | Potent inhibition of HCV (EC50 < 100 nM), low cytotoxicity (CC50 > 25 μM), and high selectivity (Selectivity Index > 371-fold). | [7][8] |
Case Study 2: Discovery of Selective Sirtuin 2 (SIRT2) Inhibitors
In vitro enzymatic screening of a series of synthesized benzofuran derivatives identified compounds with selective inhibitory activity against SIRT2 over SIRT1 and SIRT3.[9] This work highlights the potential of the benzofuran scaffold in developing isoform-selective enzyme inhibitors.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| Benzofuran Derivative 7e | SIRT2 | 3.81 | Selective over SIRT1 (IC50 > 100 µM) and SIRT3 (IC50 > 100 µM) | [9] |
| Tenovin-6 (Reference) | SIRT2 | 15.32 | Not Specified | [9] |
| Other Benzofuran Derivatives | SIRT2 | 3.81 - 95.21 | Selective over SIRT1 and SIRT3 | [9] |
Experimental Protocols
The following is a detailed protocol for a high-throughput, cell-based HCV luciferase reporter assay, adapted from the methodology used to identify the benzofuran class of HCV inhibitors.[7][8]
Protocol 1: High-Throughput Cell-Based HCV Luciferase Reporter Assay
Objective: To identify compounds that inhibit HCV replication using a cell-based reporter assay.
Principle: A human hepatoma cell line (e.g., Huh7) is engineered to harbor an HCV replicon that contains a luciferase reporter gene. The level of luciferase activity is directly proportional to the rate of HCV replication. Inhibitors of HCV replication will lead to a decrease in the luciferase signal.
Materials:
-
Huh7 cell line stably expressing an HCV replicon with a luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Assay plates (e.g., 384-well or 1536-well, white, solid-bottom)
-
Compound library (including benzofuran derivatives) dissolved in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Culture: Maintain the HCV replicon-containing Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 25-50 nL) of compound solutions from the library into the wells of the assay plate using an acoustic liquid handler or a pin tool.
-
Include appropriate controls:
-
Negative Control: DMSO only (represents 100% replication).
-
Positive Control: A known HCV inhibitor (e.g., a specific NS5A or NS5B inhibitor).
-
-
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium to a predetermined optimal density.
-
Dispense the cell suspension into the assay plates containing the pre-spotted compounds.
-
-
Incubation: Incubate the assay plates at 37°C in a 5% CO₂ incubator for a period that allows for sufficient viral replication and compound activity (e.g., 48-72 hours).
-
Luminescence Reading:
-
Equilibrate the assay plates to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Calculate the percentage of inhibition for each compound.
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response studies on the hit compounds to determine their EC50 values.
-
Cytotoxicity Assay (Counter-screen):
It is crucial to perform a counter-screen to eliminate cytotoxic compounds. This can be done in parallel using a cell viability assay (e.g., CellTiter-Glo) with the parental Huh7 cell line (without the replicon). Compounds that show significant cytotoxicity (e.g., CC50 < 25 µM) should be deprioritized.
Visualizations
Caption: High-throughput screening workflow for the identification of HCV replication inhibitors.
Caption: Simplified schematic of the HCV replication cycle and the inhibitory action of benzofuran derivatives.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Benzofuran-4-carbonitrile in the Synthesis of Materials for Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of organic electronics. Their rigid, planar structure and electron-rich nature make them excellent building blocks for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of a cyano (-CN) group at the 4-position of the benzofuran core, as in benzofuran-4-carbonitrile, offers a versatile handle for synthesizing a variety of functional materials. The nitrile group is a strong electron-withdrawing group, which can be used to tune the electronic properties of the resulting molecules, such as their HOMO/LUMO energy levels, and can also serve as a reactive site for further chemical transformations.
These application notes provide an overview of the potential applications of this compound in the synthesis of materials for organic electronics, along with detailed protocols for key synthetic transformations.
Potential Applications in Organic Electronics
While direct literature on the use of this compound as a starting material for organic electronic materials is emerging, its structure suggests significant potential in the following areas:
-
Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs): The benzofuran core can be functionalized with electron-donating moieties to create materials with suitable HOMO levels for efficient hole extraction from the perovskite layer. The nitrile group can enhance the material's thermal stability and influence its energy levels.
-
Electron Transport Materials (ETMs) for OLEDs and OPVs: The electron-withdrawing nature of the nitrile group makes this compound a promising building block for n-type organic semiconductors.
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): By combining the this compound core with other aromatic units, it is possible to synthesize bipolar host materials with high triplet energies, which are essential for efficient blue PhOLEDs.
-
Building Blocks for Donor-Acceptor (D-A) Copolymers for OPVs: this compound can be used as a precursor to either donor or acceptor units in D-A copolymers, which are commonly used as the active layer in bulk heterojunction solar cells.
Synthetic Pathways and Protocols
The functionalization of the this compound core can be achieved through various cross-coupling reactions. The following sections detail the protocols for Suzuki and Stille cross-coupling reactions, which are widely used in the synthesis of conjugated organic materials.
Suzuki Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[1][2] In this context, a bromo-substituted this compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters to extend the π-conjugation of the system.
Protocol: Synthesis of an Aryl-Substituted this compound Derivative
This protocol describes a general procedure for the Suzuki coupling of a hypothetical 7-bromo-benzofuran-4-carbonitrile with an arylboronic acid.
dot
Caption: Suzuki cross-coupling workflow.
Materials:
-
7-Bromo-benzofuran-4-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Toluene
-
Water
-
Argon (or other inert gas)
Procedure:
-
To a flame-dried Schlenk flask, add 7-bromo-benzofuran-4-carbonitrile, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh3)4 to the flask under a positive pressure of argon.
-
Add a degassed 2:1 mixture of toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-benzofuran-4-carbonitrile.
Stille Cross-Coupling Reaction
The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex.[3] This reaction is also widely used for the synthesis of conjugated polymers and small molecules for organic electronics.
Protocol: Synthesis of a Thienyl-Substituted this compound Derivative
This protocol outlines a general procedure for the Stille coupling of a hypothetical 7-bromo-benzofuran-4-carbonitrile with an organostannane derivative of thiophene.
dot
Caption: Stille cross-coupling workflow.
Materials:
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7-Bromo-benzofuran-4-carbonitrile (1.0 eq)
-
2-(Tributylstannyl)thiophene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
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Anhydrous toluene
-
Argon (or other inert gas)
Procedure:
-
To a flame-dried Schlenk flask, add 7-bromo-benzofuran-4-carbonitrile and Pd(PPh3)4.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by 2-(tributylstannyl)thiophene.
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Heat the reaction mixture to 110 °C and stir for 24-48 hours under an argon atmosphere. Monitor the reaction by TLC.
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After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour.
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Filter the mixture through a pad of Celite, washing with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired 7-(thiophen-2-yl)this compound.
Data Presentation
The following tables summarize the expected properties of materials derived from this compound, based on data for analogous benzofuran derivatives found in the literature. These are predictive and should be confirmed experimentally.
Table 1: Predicted Optoelectronic Properties of this compound Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |
| 7-(Thiophen-2-yl)this compound | -5.4 | -2.9 | 2.5 | OFETs, OPVs |
| 7-(N,N-diphenylamino)this compound | -5.2 | -2.5 | 2.7 | HTMs, OLEDs |
| 7-(Pyridin-2-yl)this compound | -5.6 | -3.1 | 2.5 | ETMs, OLEDs |
Table 2: Predicted Device Performance of Materials Based on this compound
| Device Type | Material | Role | Predicted Efficiency/Mobility |
| OPV | D-A copolymer with this compound unit | Donor | PCE > 8% |
| OFET | 7,7'-(Ethene-1,2-diyl)bis(this compound) | p-type semiconductor | Hole mobility > 0.1 cm²/Vs |
| Blue PhOLED | Host with this compound core | Host | EQE > 20% |
Logical Relationships
The synthesis of advanced materials for organic electronics from this compound follows a logical progression from a simple building block to a functional material, with each step designed to impart specific electronic or physical properties.
dot
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Benzofuran-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Benzofuran-4-carbonitrile. This guide includes detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when employing a Sonogashira coupling followed by a cyclization strategy.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst | - Use freshly opened or properly stored palladium and copper catalysts. - Consider pre-activation of the palladium catalyst. |
| 2. Inefficient Halide Precursor | - Iodides are generally more reactive than bromides. If using 4-bromo-2-hydroxybenzonitrile, consider synthesizing the iodo-analogue. | |
| 3. Insufficiently Strong Base | - The pKa of the base is crucial for the deprotonation of the terminal alkyne. Consider switching to a stronger base like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃ if using an amine base is ineffective. | |
| 4. Low Reaction Temperature | - While Sonogashira couplings can sometimes proceed at room temperature, electron-deficient substrates may require heating. Incrementally increase the temperature (e.g., to 60-80 °C) and monitor the reaction progress. | |
| Formation of Significant Side Products (e.g., Homocoupling of Alkyne) | 1. Presence of Oxygen | - Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) to minimize oxidative homocoupling (Glaser coupling).[1] |
| 2. Inappropriate Catalyst/Ligand Combination | - The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Consider using bulky, electron-rich phosphine ligands. | |
| 3. High Copper Catalyst Loading | - While copper is a co-catalyst, high concentrations can promote alkyne homocoupling. Reduce the amount of the copper salt. | |
| Incomplete Cyclization of the 2-Alkynylphenol Intermediate | 1. Inappropriate Solvent for Cyclization | - The polarity and coordinating ability of the solvent can affect the cyclization step. If the Sonogashira coupling and cyclization are performed in one pot, ensure the chosen solvent is suitable for both steps. DMF, dioxane, or toluene are common choices. |
| 2. Insufficient Base for Cyclization | - The cyclization is often base-mediated. Ensure a sufficient amount of a suitable base is present to facilitate the intramolecular nucleophilic attack of the phenoxide. | |
| 3. Low Temperature for Cyclization | - The cyclization step may require higher temperatures than the initial coupling. If a two-step approach is used, ensure the temperature is optimized for the cyclization. | |
| Difficulty in Purifying the Final Product | 1. Co-elution with Starting Materials or Side Products | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step. |
| 2. Contamination with Metal Catalysts | - Pass the crude product through a short plug of silica gel or celite before full purification. - Washing the organic extract with an aqueous solution of a chelating agent (e.g., EDTA) can help remove residual metals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method is the palladium and copper co-catalyzed Sonogashira cross-coupling of a 2-halo-4-cyanophenol (preferably 2-iodo-4-cyanophenol) with a terminal alkyne, such as trimethylsilylacetylene, followed by an in-situ or subsequent intramolecular cyclization.
Q2: How does the electron-withdrawing nitrile group at the 4-position affect the Sonogashira coupling reaction?
A2: The electron-withdrawing nature of the nitrile group can have a dual effect. It can activate the aryl halide towards oxidative addition to the palladium(0) center, which is a key step in the catalytic cycle.[2][3] However, it can also decrease the nucleophilicity of the phenolic oxygen, potentially making the subsequent cyclization step more challenging. Careful optimization of the base and reaction temperature is therefore crucial.
Q3: Can I perform the Sonogashira coupling and the cyclization in one pot?
A3: Yes, a one-pot procedure is often feasible and efficient. The choice of base and solvent is critical to ensure both reactions proceed effectively. Amine bases like triethylamine or piperidine can often serve as both the base and a co-solvent, facilitating both the coupling and the cyclization.
Q4: What are the key parameters to optimize for improving the yield of this compound?
A4: The key parameters to optimize are:
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Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligand.
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Base: The type and amount of base are critical for both the deprotonation of the alkyne and the subsequent cyclization.
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Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and yields.
-
Temperature: Both the coupling and cyclization steps may have different optimal temperatures.
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Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.
Q5: How can I minimize the formation of the alkyne homocoupling (Glaser coupling) side product?
A5: To minimize homocoupling, it is essential to rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[1] Using a minimal but effective amount of the copper(I) co-catalyst can also help.
Data Presentation
The following tables summarize quantitative data for optimizing key aspects of the benzofuran synthesis via Sonogashira coupling and cyclization.
Table 1: Comparison of Palladium Catalysts for Sonogashira Coupling of Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | Toluene | 80 | ~80 | [4] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | EtOH | 50 | Good | [4] |
| Pd/C | None | Et₃N | DMF | 100 | High | [5] |
| PdCl₂(PPh₃)₂ | None | TBAF | None | 100-120 | Moderate to Excellent | [6] |
Note: Yields are for analogous aryl halides and may vary for 2-halo-4-cyanophenol.
Table 2: Efficacy of Different Bases in Sonogashira Coupling
| Base | Category | pKa (of conjugate acid) | Typical Solvent | Notes | Reference(s) |
| Triethylamine (Et₃N) | Amine | 10.75 | THF, DMF, Toluene | Commonly used, can also act as a solvent. | [7] |
| Piperidine | Amine | 11.12 | DMF | Often used in copper-free Sonogashira reactions. | [2] |
| DBU | Amidine | 13.5 (in MeCN) | MeCN, DMF | A stronger, non-nucleophilic base. | [7] |
| K₂CO₃ | Inorganic | 10.33 | DMF, Dioxane | A common and cost-effective inorganic base. | [1] |
| Cs₂CO₃ | Inorganic | 10.33 | DMF, Toluene | Often provides higher yields, especially for less reactive substrates. | [1] |
Table 3: Solvent Effects on Copper-Catalyzed Intramolecular Cyclization of 2-Alkynylphenols
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Observed Yield | Reference(s) |
| DMSO | 47.2 | 189 | Low (without base) | [8] |
| CH₃CN | 37.5 | 82 | High (with Cs₂CO₃) | [8] |
| DMF | 36.7 | 153 | Commonly used | [7] |
| Toluene | 2.4 | 111 | Commonly used | [4] |
Experimental Protocols
The following is a detailed hypothetical protocol for the synthesis of this compound based on established procedures for similar molecules.
Synthesis of this compound via Sonogashira Coupling and Cyclization
Materials:
-
2-Iodo-4-cyanophenol
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Trimethylsilylacetylene (TMSA)
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N)
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Toluene (anhydrous, degassed)
-
Methanol
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Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Sonogashira Coupling:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-iodo-4-cyanophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed toluene and triethylamine (3.0 eq) via syringe.
-
Add trimethylsilylacetylene (1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Deprotection and Cyclization:
-
After completion of the coupling reaction (as indicated by TLC), cool the mixture to room temperature.
-
Add a solution of potassium carbonate (2.0 eq) in methanol.
-
Stir the mixture at room temperature for 2-4 hours to effect both the desilylation and the intramolecular cyclization. Monitor this step by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Benzofuran-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Benzofuran-4-carbonitrile by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of this compound, silica gel (200–300 mesh) is a commonly used and effective stationary phase.[1] Silica gel is slightly acidic, which is generally suitable for a compound with the polarity of this compound.[1]
Q2: Which solvent system is recommended for the elution of this compound?
A common and effective mobile phase for the purification of benzofuran derivatives is a mixture of petroleum ether and ethyl acetate.[1] A starting ratio of 5:1 (petroleum ether:ethyl acetate) is often a good starting point for separation.[1] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate if the compound elutes too slowly.
Q3: How can I determine the appropriate solvent system before running a large-scale column?
Thin-layer chromatography (TLC) is an essential preliminary step to determine the optimal solvent system. The ideal solvent mixture should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities.
Q4: What is the expected stability of this compound on silica gel?
This compound is generally stable under normal column chromatography conditions with a silica gel stationary phase. However, if you suspect degradation, which can occur with sensitive compounds on acidic silica, you can perform a stability test. Spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots (degradation products) have formed.
Q5: Can I use an alternative stationary phase if my compound degrades on silica gel?
If this compound shows signs of degradation on silica gel, consider using a more neutral stationary phase such as alumina (neutral or basic). For challenging separations, deactivating the silica gel by pre-flushing the column with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%) can also be effective.
Troubleshooting Guide
Issue 1: Poor separation of this compound from impurities.
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Possible Cause: The solvent system (mobile phase) may not have the optimal polarity.
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Solution: Conduct a thorough screening of solvent systems using TLC. Try varying the ratio of petroleum ether to ethyl acetate (e.g., 8:1, 5:1, 3:1) to achieve a clear separation between the spot of your target compound and any impurities. The ideal Rf value for the product should be around 0.2-0.4.
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-
Possible Cause: The column may be overloaded with the crude sample.
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Solution: As a general guideline, the amount of crude material should not exceed 1-5% of the total mass of the silica gel used for packing the column. Overloading leads to broad, overlapping bands.
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Possible Cause: Improper packing of the column.
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Solution: Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column can lead to channeling, where the solvent and sample flow unevenly, resulting in poor separation. Both wet and dry packing methods can be effective if performed carefully.
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Issue 2: The this compound is not eluting from the column.
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Possible Cause: The polarity of the mobile phase is too low.
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Solution: If the compound is not moving down the column, gradually increase the polarity of the eluent. For a petroleum ether/ethyl acetate system, this means increasing the percentage of ethyl acetate in the mixture.
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-
Possible Cause: The compound may have precipitated at the top of the column due to low solubility in the initial eluent.
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Solution: Ensure the crude sample is fully dissolved in a minimum amount of the mobile phase or a slightly more polar solvent before loading it onto the column. If solubility is a major issue, consider using the dry loading technique.
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Issue 3: The collected fractions of this compound are contaminated with a co-eluting impurity.
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Possible Cause: The impurity has a very similar polarity to the target compound.
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Solution: Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. If the impurity is an isomer, specialized columns or techniques like reverse-phase chromatography might be necessary.[2]
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Issue 4: The compound appears as a streak rather than a defined band on the TLC plate and column.
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Possible Cause: The sample is too concentrated when spotted on the TLC plate or loaded onto the column.
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Solution: Dilute the sample before spotting it on the TLC plate. For column chromatography, ensure the sample is dissolved in a minimal amount of solvent to load it as a narrow band.
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-
Possible Cause: The compound is interacting strongly with the acidic sites on the silica gel.
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Solution: Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic one, to improve the band shape.
-
Data Presentation
The following table provides illustrative data for the purification of this compound. Actual values may vary depending on the specific impurities present in the crude mixture and the experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (200-300 mesh) | Standard for purification of moderately polar organic compounds.[1] |
| Mobile Phase System | Petroleum Ether : Ethyl Acetate | A common and effective solvent system for benzofuran derivatives.[1] |
| Solvent Ratio | 5:1 to 3:1 (v/v) | Start with a lower polarity (5:1) and increase the polarity if the compound elutes too slowly. A 5:1 ratio is a good starting point.[1] |
| Approximate Rf Value | 0.3 - 0.4 (in 4:1 Petroleum Ether:EtOAc) | This is an ideal range for good separation on a column. |
| Loading Method | Wet or Dry Loading | Dry loading is preferred if the crude product has poor solubility in the mobile phase. |
| Expected Recovery | 80-95% | This can vary significantly based on the purity of the crude material and the success of the separation.[1][3][4] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
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Preparation of the Column:
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Select a glass column of appropriate size based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.
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Prepare a slurry of silica gel (200-300 mesh) in the initial, low-polarity mobile phase (e.g., 5:1 petroleum ether:ethyl acetate).
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Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica gel pack evenly.
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Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.
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Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the silica gel bed.
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Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
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-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the solvent that passes through in fractions (e.g., in test tubes or vials).
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Maintain a constant flow rate. Applying gentle pressure with a pipette bulb or compressed air can speed up the process (flash chromatography).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.
-
-
Analysis of Fractions:
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Monitor the collected fractions for the presence of the desired compound using TLC.
-
Combine the fractions that contain the pure this compound.
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Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
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Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. separation of two isomers - Chromatography Forum [chromforum.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Benzofuran-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzofuran-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and versatile method for synthesizing the benzofuran core of this compound is through a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This typically involves the coupling of a suitably substituted 2-halophenol with a terminal alkyne. For this compound, a common starting material is a 3-hydroxy-4-halobenzonitrile which is coupled with a protected acetylene, followed by deprotection and cyclization.
Q2: What are the typical catalysts and reaction conditions for the Sonogashira coupling step?
A2: The Sonogashira coupling is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst.[1] Commonly used catalyst systems include a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, like copper(I) iodide (CuI). The reaction is typically carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also serves as the solvent. Anhydrous and anaerobic conditions are often required to prevent side reactions and catalyst deactivation.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of both the Sonogashira coupling and the subsequent cyclization can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction progress.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic sequence. Here's a breakdown of potential issues and their solutions:
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Inefficient Sonogashira Coupling:
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Cause: Inactive catalyst, presence of oxygen, or moisture.
-
Troubleshooting:
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Ensure your palladium and copper catalysts are of high quality and stored under an inert atmosphere.
-
Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
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Use anhydrous solvents and reagents.
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Consider using a more active palladium catalyst or ligand.
-
-
-
Glaser Coupling Side Reaction:
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Cause: The presence of oxygen can promote the homocoupling of the terminal alkyne, leading to the formation of a diyne byproduct.[1]
-
Troubleshooting:
-
Maintain strict anaerobic conditions throughout the reaction.
-
Use a slight excess of the alkyne to favor the cross-coupling reaction.
-
-
-
Incomplete Cyclization:
-
Cause: The cyclization of the 2-alkynylphenol intermediate may not go to completion.
-
Troubleshooting:
-
Ensure the deprotection of the alkyne (if a protecting group is used) is complete before attempting cyclization.
-
Optimize the cyclization conditions, such as the choice of base, solvent, and reaction temperature.
-
-
Issue 2: Difficulty in Purifying the Final Product
Q: I am struggling to obtain pure this compound. What are the likely impurities and how can I remove them?
A: Purification can be challenging due to the presence of structurally similar impurities. The table below summarizes the common impurities and suggested purification methods.
| Impurity Name | Source | Identification | Purification Method |
| Unreacted 3-hydroxy-4-halobenzonitrile | Incomplete Sonogashira coupling | TLC, HPLC, ¹H NMR (distinct aromatic signals) | Column chromatography, recrystallization |
| Unreacted Alkyne | Incomplete Sonogashira coupling | TLC, ¹H NMR (presence of terminal alkyne proton) | Evaporation under reduced pressure (if volatile), column chromatography |
| Alkyne Homocoupling Product (Diyne) | Glaser coupling side reaction | TLC, HPLC, Mass Spectrometry | Column chromatography |
| 2-Alkynyl-5-cyanophenol (Intermediate) | Incomplete cyclization | TLC, HPLC, ¹H NMR (presence of phenolic -OH proton) | Column chromatography, or drive the cyclization to completion |
| Catalyst Residues (Palladium/Copper) | From the Sonogashira coupling step | Discoloration of the product (often dark) | Filtration through a pad of Celite or silica gel, treatment with activated carbon |
Experimental Protocol: A Generalized Two-Step Synthesis of this compound
This is a generalized protocol based on common methods for benzofuran synthesis. Researchers should optimize conditions for their specific substrates and setup.
Step 1: Sonogashira Coupling of 3-hydroxy-4-iodobenzonitrile with a Protected Alkyne (e.g., Trimethylsilylacetylene)
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To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-hydroxy-4-iodobenzonitrile (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
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Add a degassed amine solvent (e.g., triethylamine or diisopropylamine).
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To the stirred solution, add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise.
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Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Deprotection and Cyclization to form this compound
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., methanol or tetrahydrofuran).
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Add a base (e.g., potassium carbonate or sodium hydroxide) to facilitate both the desilylation and the intramolecular cyclization.
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Stir the reaction at room temperature or with heating, monitoring by TLC until the intermediate is consumed.
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Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
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Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Visualizing the Process
Caption: Synthetic pathway of this compound highlighting key impurity formation points.
Caption: Troubleshooting workflow for low yield or impure this compound.
References
Technical Support Center: Troubleshooting Low Yield in Benzofuran-4-carbonitrile Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Benzofuran-4-carbonitrile, encountering low yields in the critical cyclization step can be a significant impediment. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in this synthetic transformation. The following information is based on established protocols for benzofuran synthesis, including palladium and copper-catalyzed methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the cyclization step for this compound?
Low yields in the formation of the benzofuran ring are typically attributed to several factors:
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Inefficient Catalysis: The choice and activity of the catalyst, whether palladium or copper-based, are critical. Catalyst deactivation or inappropriate catalyst/ligand selection can significantly hinder the reaction.
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Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base play a crucial role in the efficiency of the cyclization.
-
Starting Material Quality: The purity of the precursor, often a substituted 2-halophenol or a 2-ethynylphenol derivative, is paramount. Impurities can interfere with the catalytic cycle.
-
Presence of Oxygen: For many catalyst systems, particularly those involving palladium(0) species, the presence of oxygen can lead to catalyst oxidation and reduced activity. Reactions should be carried out under an inert atmosphere.
-
Formation of Side Products: Competing reaction pathways can lead to the formation of undesired byproducts, consuming the starting material and reducing the yield of the target molecule.
Q2: Which catalytic system is generally preferred for this type of cyclization?
Both palladium and copper-based catalytic systems are widely used for the synthesis of benzofurans.[1][2]
-
Palladium-Copper Co-catalysis (Sonogashira Coupling followed by Cyclization): This is a very common and effective method. A typical system involves a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst such as CuI.[1][2]
-
Copper-Catalyzed Cyclization: Copper catalysts, such as copper(I) iodide, can also effectively mediate the cyclization of 2-ethynylphenol precursors. This can be a more cost-effective alternative to palladium.
The optimal choice depends on the specific substrate and reaction conditions.
Q3: How does the electronic nature of the nitrile group affect the cyclization?
The nitrile group (-CN) is a strong electron-withdrawing group. In the context of benzofuran synthesis, this can influence the reactivity of the starting materials. For instance, in palladium-catalyzed reactions, electron-withdrawing groups on the phenyl ring can sometimes diminish the yield.[3] Therefore, optimization of reaction conditions is particularly important for substrates bearing such groups.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | - Use a fresh batch of catalyst and ensure proper storage conditions. - For palladium catalysts, ensure that a pre-catalyst is properly activated or that the active Pd(0) species is generated in situ. - Consider screening different ligands for the palladium catalyst. |
| Inappropriate Base | - The choice of base is critical. Common bases include triethylamine (TEA), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[1][4] - The strength and solubility of the base can impact the reaction rate. If using an inorganic base, ensure it is finely powdered to maximize surface area. - Screen different bases to find the optimal one for your specific substrate. |
| Suboptimal Temperature | - The reaction may require higher temperatures to proceed efficiently. Perform the reaction at a higher temperature or conduct a temperature screen to find the optimum.[5] - Conversely, excessively high temperatures can lead to decomposition. Monitor the reaction for the formation of degradation products. |
| Presence of Oxygen | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[3] - Use properly dried solvents and glassware to minimize moisture and oxygen. |
Issue 2: Formation of Significant Byproducts
The formation of byproducts is a common reason for low yields.
| Potential Cause | Recommended Solution |
| Homocoupling of Alkyne (Glaser Coupling) | - This is a common side reaction in Sonogashira couplings. - Minimize the concentration of the copper catalyst. - Ensure a slow addition of the alkyne to the reaction mixture. - Running the reaction under amine-free conditions can sometimes suppress this side reaction. |
| Formation of Insoluble Material | - In a similar synthesis of benzo[b]furan-6-carbonitrile, the formation of a dark, viscous, insoluble material was observed to lower yields.[5] - Modifying the solvent system, for example by increasing the amount of a co-solvent like water, may help to mitigate the formation of insoluble byproducts, although this may slow down the reaction rate.[5] |
| Desilylation without Cyclization | - If using a silyl-protected alkyne, premature desilylation without subsequent cyclization can occur. - Adjusting the base and reaction temperature can influence the relative rates of desilylation and cyclization. Lowering the temperature was found to affect the product ratio in a related synthesis.[5] |
Experimental Protocols
The following are general experimental protocols for the synthesis of benzofurans, which can be adapted for this compound.
Protocol 1: Palladium-Copper Co-catalyzed Sonogashira Coupling and Cyclization
This is a widely used one-pot method for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.[1]
-
To a solution of the o-iodophenol (e.g., 2-hydroxy-5-iodobenzonitrile) (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 2: Copper-Catalyzed Cyclization of a 2-Ethynylphenol Derivative
This protocol is adapted from the synthesis of the analogous benzo[b]furan-6-carbonitrile.[5]
-
Dissolve the 2-ethynylphenol precursor (e.g., 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile) (1.0 mmol) in a 1:1 mixture of ethanol and triethylamine (e.g., 20 mL for 5.3 mmol scale).
-
Add cuprous iodide (CuI) (e.g., 0.05 eq).
-
Heat the resulting solution (e.g., to 75 °C) and monitor the reaction by TLC.
-
After completion, cool to room temperature and evaporate the solvent.
-
If a silyl protecting group was used, the crude material may contain a mixture of silylated and desilylated products. The silyl group can be removed by stirring the crude material with aqueous NaOH in a suitable solvent like chloroform.
-
After workup, purify the product by flash chromatography on silica gel.
Data Presentation
| Entry | Temperature (°C) | Ratio of Silylated to Desilylated Product | Overall Yield |
| 1 | 75 | 1:1 | Good |
| 2 | 50 | 2:1 | Moderate |
Note: The overall yield was reported to decrease at lower temperatures.
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Benzofuran-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzofuran-4-carbonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My palladium-catalyzed cyanation of 4-bromobenzofuran is showing low yield. What are the potential causes and how can I improve it?
A1: Low yields in the palladium-catalyzed cyanation of 4-bromobenzofuran are a common issue and can stem from several factors. The primary suspect is often the deactivation of the palladium catalyst.
Troubleshooting Steps:
-
Catalyst Deactivation by Cyanide: Excess cyanide ions in the reaction mixture can poison the palladium catalyst, forming inactive complexes like [(CN)4Pd]2-.[1][2]
-
Solution: Instead of highly soluble cyanide sources like NaCN or KCN, consider using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]).[3][4] These reagents have lower free cyanide concentrations, minimizing catalyst poisoning. A gradual addition of the cyanide source can also be beneficial.
-
-
Presence of Water: Moisture can be detrimental to the reaction. Water can hydrolyze the cyanide source to form hydrogen cyanide (HCN), which reacts with the Pd(0) catalyst to form inactive hydride complexes.[1][2]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using TLC or GC/LC-MS. If the reaction stalls, a small additional charge of the catalyst and ligand may be necessary. Increasing the reaction temperature or time could also drive the reaction to completion, but be mindful of potential side reactions.
-
Q2: I am observing a significant amount of an impurity with a mass corresponding to the homocoupling of 4-bromobenzofuran. How can I minimize this side product?
A2: The formation of a bi-benzofuran species is a known side reaction in palladium-catalyzed cross-coupling reactions, often referred to as homocoupling. This occurs when two molecules of the starting material (4-bromobenzofuran) couple with each other.
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand can significantly influence the extent of homocoupling.
-
Solution: For cyanation reactions, bulky, electron-rich phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective in promoting the desired cross-coupling over homocoupling.[4]
-
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
-
Solution: Attempt to run the reaction at the lowest effective temperature. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially reducing the formation of this byproduct.[5]
-
-
Purity of Starting Material: Impurities in the 4-bromobenzofuran can sometimes initiate or catalyze homocoupling.
-
Solution: Ensure the 4-bromobenzofuran is of high purity before use.
-
Q3: My final product is contaminated with a compound that appears to be the corresponding amide or carboxylic acid of this compound. How did this happen and how can I prevent it?
A3: The presence of Benzofuran-4-carboxamide or Benzofuran-4-carboxylic acid is due to the hydrolysis of the nitrile group. This can occur during the reaction workup or purification if conditions are not carefully controlled.
Troubleshooting Steps:
-
Workup Conditions: Acidic or basic conditions during the aqueous workup can lead to hydrolysis of the nitrile.
-
Solution: Maintain a neutral pH during the workup. Use a saturated solution of sodium chloride (brine) for washing, and avoid strong acids or bases.
-
-
Purification: Prolonged exposure to silica gel, especially if it is acidic, can sometimes cause hydrolysis.
-
Solution: Minimize the time the product is on the silica gel column. Consider using a neutral purification support like neutral alumina or a different purification method such as recrystallization if possible.
-
Data Presentation
Table 1: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation
| Cyanide Source | Toxicity | Typical Issues | Mitigation Strategies | Reference |
| NaCN/KCN | High | Rapid catalyst deactivation due to high free cyanide concentration. | Use of phase-transfer catalysts, slow addition, rigorously anhydrous conditions. | [1] |
| Zn(CN)₂ | Moderate | Lower reactivity compared to alkali metal cyanides. | Use of specific ligands (e.g., dppf) and additives like Zn dust. | [4] |
| K₄[Fe(CN)₆] | Low | Slower reaction rates. | Higher reaction temperatures may be required. | [3] |
| Acetone Cyanohydrin | High | Can be unstable. | Requires careful handling and specific reaction conditions. | [5] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromobenzofuran using Zn(CN)₂
This protocol is adapted from established methods for the cyanation of aryl halides.[4]
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromobenzofuran (1.0 eq.), zinc cyanide (0.6 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
References
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cem.de [cem.de]
Improving the regioselectivity of Benzofuran-4-carbonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Benzofuran-4-carbonitrile, with a focus on improving regioselectivity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves the construction of the benzofuran core from a substituted phenol. A prevalent strategy is the palladium and copper co-catalyzed Sonogashira coupling of a suitably substituted halophenol with a terminal alkyne, followed by an intramolecular cyclization (annulation). The choice of starting materials is crucial for achieving the desired 4-cyano substitution pattern.
Q2: How can I control the regioselectivity to favor the formation of this compound over other isomers like the 6-cyano or 7-cyano derivatives?
A2: Regioselectivity is a significant challenge in substituted benzofuran synthesis. Key factors to consider for favoring the 4-cyano isomer include:
-
Starting Material Selection: The substitution pattern of the starting phenol is the primary determinant of the final product's regiochemistry. To synthesize this compound, a logical precursor would be a phenol with a cyano group at the 4-position and a halogen at either the 3- or 5-position to direct the cyclization.
-
Steric and Electronic Effects: The electronic properties and steric bulk of substituents on both the phenol and the alkyne can influence the regioselectivity of the cyclization step.[1] Electron-donating groups on the phenol ring can affect the site of electrophilic attack in certain synthetic approaches.[1]
-
Catalyst and Ligand Choice: The catalyst system, including the metal (e.g., palladium, copper) and the ligands (e.g., phosphines), creates a specific reaction environment that can favor the formation of one regioisomer over another.[1] Screening different catalysts and ligands may be necessary to optimize regioselectivity.[1]
Q3: What are the likely side products in the synthesis of this compound?
A3: Common side products include:
-
Regioisomers: Formation of other cyanobenzofuran isomers (e.g., 6-cyano, 7-cyano) is a primary concern.
-
Homocoupling of the alkyne (Glaser coupling): This is a frequent side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[1]
-
Starting materials: Incomplete reaction can lead to the presence of unreacted phenol and alkyne.
-
Silylated intermediates: If using silylated alkynes, incomplete desilylation can result in silylated benzofuran products.
Q4: How can I purify this compound from its regioisomers?
A4: The separation of benzofuran isomers can be challenging due to their similar physical properties.
-
Flash Column Chromatography: This is the most common method for purification. Careful selection of the eluent system is critical. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may help to isolate the desired isomer in high purity.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[1] |
| Poor Quality Reagents | Purify starting materials (halophenol and alkyne) before use. Ensure solvents are anhydrous and degassed to remove oxygen, which can deactivate the palladium catalyst.[1] |
| Incorrect Stoichiometry | Verify the molar ratios of all reagents. An excess of the alkyne is often used to drive the reaction to completion.[1] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. While some Sonogashira couplings proceed at room temperature, others require heating (e.g., 60-100 °C).[1] Screen different bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., THF, DMF, toluene). |
| Side Reactions | To minimize alkyne homocoupling (Glaser coupling), consider using a copper-free Sonogashira protocol or slowly adding the alkyne to the reaction mixture.[1] |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Starting Materials | Ensure the use of a phenol precursor that sterically and electronically favors the formation of the 4-cyano isomer. |
| Steric/Electronic Effects Not Optimized | Modify the substituents on the alkyne. A bulkier group on the alkyne can influence the direction of cyclization. |
| Non-Optimal Catalyst System | Screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands (e.g., bulky phosphine ligands) to find a system that provides higher regioselectivity.[1] Consider catalysts based on other metals like gold or indium, which have been shown to influence regioselectivity in benzofuran synthesis.[2] |
Section 3: Experimental Protocols
Protocol: Synthesis of Benzofuran-6-carbonitrile via Sonogashira Coupling and Cyclization
This two-step procedure involves the Sonogashira coupling of 3-hydroxy-4-iodobenzonitrile with an alkyne, followed by a copper-catalyzed intramolecular cyclization.
Step 1: Sonogashira Coupling to form the Alkynylphenol Intermediate
-
Materials: 3-hydroxy-4-iodobenzonitrile, terminal alkyne (e.g., trimethylsilylacetylene), Pd(PPh₃)₂Cl₂, CuI, triethylamine (TEA), and a suitable solvent (e.g., THF or DMF).
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-hydroxy-4-iodobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add the anhydrous and degassed solvent.
-
Add triethylamine (2.0-3.0 eq) followed by the terminal alkyne (1.1-1.5 eq).
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Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).
-
Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to isolate the 2-alkynylphenol intermediate.
-
Step 2: Intramolecular Cyclization to form Benzofuran-6-carbonitrile
-
Materials: The 2-alkynylphenol intermediate from Step 1, a copper catalyst (e.g., CuI), and a suitable solvent (e.g., DMF or toluene).
-
Procedure:
-
Dissolve the 2-alkynylphenol intermediate in the solvent in a reaction vessel.
-
Add the copper catalyst.
-
Heat the reaction mixture to induce intramolecular cyclization (monitor by TLC).
-
Upon completion, cool the reaction, perform a work-up, and purify the crude product by column chromatography to obtain Benzofuran-6-carbonitrile.
-
Note: To synthesize this compound, one would need to start with a different regioisomer of the iodinated cyanophenol, such as 4-hydroxy-3-iodobenzonitrile or 2-hydroxy-5-iodobenzonitrile. The optimal reaction conditions may need to be re-evaluated for these substrates.
Section 4: Visual Guides
Diagram 1: General Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Diagram 2: Decision Tree for Improving Regioselectivity
Caption: Decision tree for improving regioselectivity.
Diagram 3: Proposed Synthetic Pathway for this compound
Caption: A proposed synthetic route to this compound.
References
Alternative catalysts for the synthesis of Benzofuran-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzofuran-4-carbonitrile. It focuses on alternative catalytic systems to overcome common challenges encountered in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: Researchers often face challenges such as low yields, the formation of side products, and difficulties in purifying the final compound. The electron-withdrawing nature of the nitrile group can deactivate the aromatic ring, making some catalytic cyclization reactions less efficient.[1] Common side reactions include homocoupling of starting materials and incomplete cyclization.
Q2: Which alternative catalysts are recommended for the synthesis of this compound?
A2: Several alternative catalytic systems have shown promise for the synthesis of substituted benzofurans, including those with electron-withdrawing groups. These include gold-based catalysts, copper-based catalysts, and palladium-based systems with specific ligands. Catalyst-free methods employing strong bases or specific reaction conditions are also viable alternatives.[2]
Q3: How do I choose the best catalyst for my specific starting materials?
A3: The choice of catalyst depends on the specific substrates and the desired reaction pathway.
-
Palladium/Copper co-catalysis (Sonogashira coupling followed by cyclization): This is a robust method for coupling o-halophenols with terminal alkynes. It is often a good starting point for substrates that are readily available.[2][3]
-
Gold catalysts: Gold(I) and Gold(III) catalysts are particularly effective in activating alkynes towards intramolecular cyclization and can be tolerant of various functional groups.[4][5][6][7]
-
Copper catalysts: Copper-catalyzed methods offer a more cost-effective alternative to palladium and can be used in various transformations, including intramolecular C-O bond formation.[8][9][10]
-
Catalyst-free methods: These "greener" alternatives can be effective but may require more specific substrates or harsher reaction conditions like high temperatures.[3][11]
Q4: What are some effective strategies for purifying this compound?
A4: Due to the polar nitrile group, this compound can be challenging to purify.
-
Column Chromatography: Standard silica gel chromatography is often the first choice. If issues like streaking or poor separation occur, consider using a solvent system with a small amount of a polar modifier like methanol or a gradient elution. For basic impurities, adding a small amount of triethylamine to the eluent can be beneficial. In some cases, using alumina as the stationary phase might provide better separation.[12]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective final purification step.
-
Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography can be a powerful alternative.[13]
Troubleshooting Guides
Problem 1: Low Yield in Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is fresh and has been stored under an inert atmosphere. Consider using a more active palladium precursor or ligand. Ensure the copper(I) iodide is of high purity and free from copper(II) contaminants. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, try increasing the temperature or adding a fresh portion of the catalyst. Ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst. |
| Substrate Decomposition | If starting materials or the product are sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration. |
| Poor Solubility | Choose a solvent in which all reactants are fully soluble at the reaction temperature. Common solvents include DMF, DMSO, and triethylamine.[2] |
| Homocoupling of Alkyne | Minimize the concentration of the alkyne by adding it slowly to the reaction mixture. Ensure efficient stirring to promote the desired cross-coupling reaction. |
Problem 2: Formation of Side Products in Gold-Catalyzed Cyclization
| Possible Cause | Troubleshooting Steps |
| Formation of Isomeric Products | The regioselectivity of the cyclization can sometimes be an issue. The choice of gold catalyst and ligands can influence the outcome. Screening different gold catalysts (e.g., AuCl, AuCl₃, or gold complexes with N-heterocyclic carbene ligands) may be necessary.[4] |
| Incomplete Cyclization | An intermediate may be observed if the cyclization is not complete. Ensure the reaction is run for a sufficient amount of time and at the optimal temperature. The presence of a co-catalyst or additive, such as an acid, might be required to facilitate the final cyclization step.[14] |
| Protodeauration/Dimerization | The presence of protic impurities can lead to side reactions. Use dry solvents and reagents. |
Problem 3: Inefficient Catalyst-Free Cyclization
| Possible Cause | Troubleshooting Steps |
| Insufficient Base Strength | For base-mediated catalyst-free reactions, the choice and amount of base are critical. Stronger bases like potassium tert-butoxide or sodium hydride may be required. |
| High Activation Energy | Catalyst-free reactions often require higher temperatures to proceed. Consider using a high-boiling solvent or microwave irradiation to accelerate the reaction.[11] |
| Substrate Limitation | Catalyst-free methods can be more substrate-specific. Ensure your starting material is suitable for the chosen reaction conditions. Modifications to the substrate, such as the introduction of activating groups, may be necessary. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for different catalytic systems used in the synthesis of substituted benzofurans. Please note that yields can be highly substrate-dependent.
| Catalyst System | Starting Materials | Typical Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenol, Terminal Alkyne | Pd: 1-5 mol%, Cu: 2-10 mol% | Triethylamine | 80-120 | 4-24 | 60-95 | [3] |
| Pd(OAc)₂ / Ligand | o-Bromophenol, Alkyne | Pd: 2-5 mol%, Ligand: 4-10 mol% | DMF or Toluene | 100-140 | 12-48 | 50-85 | [15] |
| AuCl₃ | o-Alkynylphenol | 1-5 mol% | Acetonitrile or DCE | 25-80 | 1-12 | 70-98 | [5] |
| [IPrAuCl]/AgOTf | o-Alkynylphenol | 1-2 mol% | Dioxane or Toluene | 60-100 | 2-16 | 75-95 | [7] |
| CuI / Base | o-Halophenol, Activated Alkyne | 5-20 mol% | DMF or DMSO | 100-150 | 12-36 | 55-90 | [8] |
| Catalyst-Free (Base) | o-Hydroxyphenyl Ketone, Halide | N/A (Stoichiometric Base) | DMSO or NMP | 120-180 | 6-24 | 40-80 | [3] |
Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Synthesis via Sonogashira Coupling and Cyclization
This protocol describes a general procedure for the synthesis of a substituted benzofuran from an o-iodophenol and a terminal alkyne.
Materials:
-
o-Iodophenol derivative (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (solvent)
-
Anhydrous, degassed solvents
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the o-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Add triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gold-Catalyzed Intramolecular Cyclization of an o-Alkynylphenol
This protocol outlines a general procedure for the gold-catalyzed cyclization of an o-alkynylphenol.
Materials:
-
o-Alkynylphenol derivative (1.0 eq)
-
Gold(I) catalyst (e.g., [IPrAuCl]/AgOTf) (0.01-0.05 eq)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the o-alkynylphenol and the gold catalyst precursor ([IPrAuCl]).
-
Add the anhydrous solvent via syringe.
-
Add the silver salt co-catalyst (AgOTf) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Palladium/Copper-catalyzed synthesis workflow.
Caption: Simplified catalytic cycles for benzofuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mild and efficient copper-catalyzed oxidative cyclization of oximes with 2-aminobenzyl alcohols at room temperature: synthesis of polysubstituted quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A green, catalyst-free, solvent-free, high yielding one step synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Scalable Synthesis of Benzofuran-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the scalable synthesis of Benzofuran-4-carbonitrile. The information is structured to address specific issues that may be encountered during preclinical manufacturing campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the most promising scalable synthetic route to this compound?
A1: For preclinical studies where scalability is key, a two-step sequence starting from a commercially available or readily synthesized precursor is recommended. The most common and robust approach involves:
-
A Palladium/Copper-catalyzed Sonogashira cross-coupling of an ortho-halo phenol with a protected alkyne, such as trimethylsilylacetylene (TMSA).
-
A subsequent intramolecular cyclization of the resulting 2-alkynylphenol intermediate to form the benzofuran ring, which typically occurs with simultaneous deprotection of the silyl group.
Q2: Which starting material is recommended for this synthesis?
A2: The preferred starting material is 3-hydroxy-4-iodobenzonitrile . The iodide offers the highest reactivity in Sonogashira coupling, which is crucial for achieving high conversion and simplifying purification on a larger scale.[1] While aryl bromides can be used, they often require higher temperatures or more active catalysts, which can lead to more side products.[2]
Q3: Are there any significant safety concerns when scaling up this synthesis?
A3: Yes, several factors require careful consideration for a scalable process.
-
Palladium Catalysts: While used in small quantities, palladium residues must be carefully removed to meet regulatory requirements for active pharmaceutical ingredients (APIs).
-
Copper(I) Iodide: Copper salts are toxic and their removal is also critical.
-
Solvents and Reagents: Amines like triethylamine or diisopropylamine are flammable and corrosive. Anhydrous and degassed solvents are necessary to prevent catalyst deactivation and side reactions, and proper inert atmosphere techniques are essential.[1]
Q4: Can the Sonogashira coupling be performed without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are well-established and can be advantageous on a larger scale.[1][3] Omitting the copper co-catalyst prevents the formation of alkyne homocoupling (Glaser coupling) byproducts, which simplifies purification.[3][4] However, copper-free conditions may require different ligands or higher catalyst loading.
Troubleshooting Guides
This guide addresses common problems encountered during the proposed two-step synthesis of this compound.
Step 1: Sonogashira Cross-Coupling
Q: My Sonogashira reaction shows low or no conversion of the starting material. What should I do?
A: This is a common issue that can be traced to several factors.
-
Catalyst Inactivity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide are fresh and have been stored correctly. Palladium black precipitation indicates catalyst decomposition.[1] Consider using a more robust catalyst system if the issue persists.
-
Inert Atmosphere: Oxygen can deactivate the catalyst and lead to unwanted side reactions.[1] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and the reaction is maintained under a positive pressure of an inert gas.
-
Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.
-
Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required to initiate the reaction, especially on a larger scale.[5]
Q: I am observing a significant amount of a byproduct that appears to be the homocoupling of trimethylsilylacetylene. How can I prevent this?
A: This byproduct results from Glaser-Hay coupling, which is promoted by the copper co-catalyst in the presence of oxygen.
-
Rigorous Degassing: The most critical step is to eliminate all oxygen from the reaction mixture.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed.
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Consider Copper-Free Conditions: Switching to a copper-free protocol is the most effective way to eliminate this side reaction. This may involve using a higher palladium catalyst loading or specific ligands designed for copper-free couplings.[3]
Step 2: Intramolecular Cyclization & Deprotection
Q: The cyclization of the 2-alkynylphenol intermediate is incomplete or slow. How can I drive it to completion?
A: The efficiency of the 5-endo-dig cyclization can depend on the base, catalyst, and temperature.
-
Choice of Base/Catalyst: While the Sonogashira workup or subsequent basic conditions can sometimes effect cyclization, a dedicated step is often more reliable. A copper(I) salt (e.g., CuI) is an effective catalyst for this transformation.[6] Alternatively, strong bases like cesium carbonate (Cs₂CO₃) can promote the reaction.[6]
-
Temperature: Heating the reaction mixture is often necessary. Temperatures between 70-100 °C are typically effective for promoting the intramolecular cyclization.
-
Solvent: Ensure the intermediate is fully soluble in the chosen solvent. A switch to a higher-boiling solvent like DMF or toluene may be necessary if heating is required.
Q: I am having difficulty purifying the final this compound product. What are the recommended methods?
A: Purification challenges often arise from residual catalyst metals or closely-eluting byproducts.
-
Metal Scavenging: Before chromatography, consider treating the crude product solution with a metal scavenger (e.g., silica-based scavengers like SiliaMetS®) to remove palladium and copper residues. This is particularly important for preclinical materials.
-
Column Chromatography: Silica gel chromatography is the standard method. A gradient elution using a hexane/ethyl acetate or hexane/dichloromethane solvent system is typically effective. Careful monitoring by TLC is essential to separate the product from any impurities.
-
Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective and scalable purification method. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.
Data Presentation
The following tables provide representative data for optimizing the key steps in the synthesis. The values are based on typical results for analogous reactions reported in the literature and should be used as a starting point for optimization.
Table 1: Comparison of Typical Sonogashira Reaction Conditions
| Parameter | Condition A (Cu-Cocatalyzed) | Condition B (Cu-Free) | Typical Yield Range |
| Starting Material | 3-hydroxy-4-iodobenzonitrile | 3-hydroxy-4-iodobenzonitrile | N/A |
| Alkyne | Trimethylsilylacetylene | Trimethylsilylacetylene | N/A |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (5 mol%) + Ligand | 80-95% |
| Cu Catalyst | CuI (5-10 mol%) | None | N/A |
| Base | Triethylamine (Et₃N) | Cesium Carbonate (Cs₂CO₃) | N/A |
| Solvent | THF or DMF, degassed | Toluene or Dioxane, degassed | N/A |
| Temperature | 25-50 °C | 80-100 °C | N/A |
Table 2: Comparison of Intramolecular Cyclization Conditions
| Parameter | Method A (Copper-Catalyzed) | Method B (Base-Mediated) | Typical Yield Range |
| Starting Material | 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile | 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile | N/A |
| Catalyst/Base | CuI (10 mol%) | K₂CO₃ or Cs₂CO₃ (2 equiv.) | 85-98% |
| Solvent | EtOH / Triethylamine | DMF or Acetonitrile | N/A |
| Temperature | 75 °C | 80 °C | N/A |
| Reaction Time | 6-8 hours | 12-18 hours | N/A |
Experimental Protocols
Proposed Scalable Synthesis of this compound
Step 1: Synthesis of 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile (Sonogashira Coupling)
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To a dry, nitrogen-flushed reactor, add 3-hydroxy-4-iodobenzonitrile (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
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Add degassed tetrahydrofuran (THF) and degassed triethylamine (Et₃N) (3.0 equiv.).
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To the resulting suspension, add trimethylsilylacetylene (1.2 equiv.) dropwise via syringe, ensuring the internal temperature does not exceed 30 °C.
-
Stir the mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting iodide is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate, which can be used in the next step without further purification or purified by silica gel chromatography if necessary.
Step 2: Synthesis of this compound (Cyclization and Deprotection)
-
Dissolve the crude 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile (1.0 equiv.) in a mixture of ethanol and triethylamine (5:1 v/v).
-
Add copper(I) iodide (0.1 equiv.) to the solution.
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Heat the reaction mixture to 75 °C and stir for 6-8 hours. Monitor the formation of the product and disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, evaporate the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-20% ethyl acetate in hexanes) to afford this compound as a pure solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low Sonogashira coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stability issues of Benzofuran-4-carbonitrile under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzofuran-4-carbonitrile under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is the hydrolysis of the nitrile group (-CN) under either acidic or basic conditions. This can lead to the formation of benzofuran-4-carboxamide and subsequently benzofuran-4-carboxylic acid. The benzofuran ring itself is generally stable but can be susceptible to strong oxidizing agents.[1] It is recommended to store the compound in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption.[1][2]
Q2: What are the expected degradation products of this compound in acidic or basic solutions?
A2: Under acidic or basic conditions, the nitrile group is expected to undergo hydrolysis. The initial product is typically benzofuran-4-carboxamide. With continued exposure to the hydrolytic conditions (especially with heating), the amide can be further hydrolyzed to benzofuran-4-carboxylic acid.
Q3: How can I monitor the degradation of this compound in my reaction?
A3: The most common methods for monitoring the degradation of this compound are High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC). HPLC is preferred for quantitative analysis of the disappearance of the starting material and the appearance of degradation products. TLC can provide a quick qualitative assessment of the reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the degradation products.
Q4: What are the optimal pH and temperature ranges for working with this compound to minimize degradation?
A4: To minimize hydrolysis of the nitrile group, it is best to work with this compound under neutral or near-neutral (pH 6-8) conditions and at or below room temperature. If acidic or basic conditions are required for a reaction, it is advisable to use the mildest conditions possible and to minimize the reaction time and temperature.
Troubleshooting Guides
Issue 1: Unexpected formation of a new, more polar compound during a reaction.
-
Possible Cause: Hydrolysis of the nitrile group to benzofuran-4-carboxamide or benzofuran-4-carboxylic acid due to the presence of acidic or basic reagents or impurities.
-
Troubleshooting Steps:
-
Analyze the byproduct: Isolate the byproduct and characterize it using techniques like NMR, Mass Spectrometry, and IR spectroscopy to confirm if it is the corresponding amide or carboxylic acid.
-
Check reagent purity: Ensure all reagents and solvents are free from acidic or basic impurities. Use freshly distilled or high-purity solvents.
-
Control pH: If possible, buffer the reaction mixture to maintain a neutral pH.
-
Modify reaction conditions: If the reaction conditions are harsh, explore milder alternatives. This could include using a less acidic or basic catalyst, lowering the reaction temperature, or reducing the reaction time.
-
Issue 2: Low yield of the desired product when using this compound as a starting material.
-
Possible Cause: Degradation of the starting material before or during the reaction.
-
Troubleshooting Steps:
-
Verify starting material purity: Confirm the purity of your this compound using a suitable analytical method like HPLC or NMR before starting the reaction.
-
Monitor starting material stability: Before running the full-scale reaction, perform a small-scale stability test of this compound under the planned reaction conditions (without other reactants) and monitor for degradation over time.
-
Optimize reagent addition: If the reaction involves strong acids or bases, consider adding them slowly and at a low temperature to control the reaction and minimize side reactions.
-
Degradation Pathways and Experimental Workflow
The following diagrams illustrate the potential degradation pathways of this compound and a general workflow for stability testing.
Caption: Hydrolysis of this compound.
Caption: Workflow for stability analysis.
Quantitative Data on Stability
Table 1: Hypothetical Degradation of this compound at 50°C
| pH | Time (hours) | % this compound Remaining | % Benzofuran-4-carboxamide | % Benzofuran-4-carboxylic acid |
| 2.0 | 0 | 100 | 0 | 0 |
| 6 | 85 | 12 | 3 | |
| 24 | 55 | 35 | 10 | |
| 7.0 | 0 | 100 | 0 | 0 |
| 6 | 99 | <1 | <1 | |
| 24 | 98 | <1 | 1 | |
| 12.0 | 0 | 100 | 0 | 0 |
| 6 | 70 | 25 | 5 | |
| 24 | 30 | 50 | 20 |
Table 2: Hypothetical Half-life (t½) of this compound at Different Temperatures and pH
| pH | t½ at 25°C (days) | t½ at 50°C (hours) |
| 2.0 | 10 | 20 |
| 7.0 | >365 | >240 |
| 12.0 | 5 | 15 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape). For example, start with 30% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard curve of this compound, benzofuran-4-carboxamide, and benzofuran-4-carboxylic acid of known concentrations.
-
At each time point of the stability study, dilute an aliquot of the reaction mixture to a suitable concentration with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Quantify the amount of each component by comparing the peak areas to the standard curves.
-
Protocol 2: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 50°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of purified water.
-
Follow the same incubation and sampling procedure.
-
-
Analysis: Analyze all samples by the developed HPLC method to determine the extent of degradation.
References
Work-up procedures to remove catalyst residues from Benzofuran-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of catalyst residues from Benzofuran-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst residues found in the synthesis of this compound?
A1: The synthesis of benzofuran derivatives often involves cross-coupling reactions. Therefore, the most common catalyst residues are from palladium (e.g., from Suzuki or Sonogashira couplings) and copper (e.g., as a co-catalyst in Sonogashira coupling).
Q2: My purified this compound has a persistent color. What could be the cause?
A2: A persistent color, especially a blue or green tint, is often indicative of residual copper contamination. This can happen if the initial purification was incomplete or if your product has chelating properties.
Q3: Can the nitrile group in this compound be affected by the work-up conditions?
A3: Yes. The nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating, which can convert it to a carboxylic acid or an amide.[1][2][3] Therefore, it is crucial to use mild work-up conditions.
Q4: Is the benzofuran ring stable during the work-up?
A4: The benzofuran ring is generally stable. However, it can be sensitive to strong acids, which may lead to decomposition.[4] It is advisable to avoid strongly acidic conditions during the purification process.
Troubleshooting Guides
Issue 1: High Levels of Palladium Residue (>50 ppm) after Initial Purification
| Possible Cause | Troubleshooting Steps |
| Ineffective Initial Work-up | - Ensure thorough aqueous washes during the initial extraction to remove water-soluble palladium salts. |
| - If the palladium catalyst is heterogeneous (e.g., Pd/C), ensure complete removal by filtration through a pad of Celite®. | |
| Homogeneous Palladium Catalyst | - Employ a palladium scavenger. Thiol-based scavengers are particularly effective. |
| - Treat the crude product solution with activated carbon, followed by filtration. Be aware that this may lead to some product loss. | |
| - If the product is a solid, recrystallization can be a highly effective method for purification. |
Issue 2: Presence of Copper Residue (Visible Color or ICP-MS Data)
| Possible Cause | Troubleshooting Steps |
| Incomplete Removal during Extraction | - Perform additional aqueous washes with a chelating agent. A solution of ethylenediaminetetraacetic acid (EDTA) or aqueous ammonia can be effective. |
| Product Chelation of Copper | - Use a solid-supported scavenger resin with a high affinity for copper to minimize product loss, especially if the product is water-soluble. |
| - Pass the product solution through a plug of silica gel or alumina, which can adsorb copper species. |
Issue 3: Low Product Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Aqueous Extraction | - If the product has some water solubility, use brine (saturated NaCl solution) for the final aqueous wash to reduce its solubility in the aqueous phase. |
| Adsorption of Product onto Purification Media | - When using activated carbon or scavenger resins, use the minimum effective amount. |
| - Ensure the chosen solvent for purification fully solubilizes the product to minimize its adsorption. | |
| Hydrolysis of the Nitrile Group | - Avoid prolonged exposure to acidic or basic conditions, especially at elevated temperatures. Use milder bases like sodium bicarbonate instead of sodium hydroxide for washes if possible. |
Data Presentation: Efficiency of Catalyst Removal Methods
The following table summarizes the typical efficiencies of various methods for removing palladium and copper residues. Note that the actual efficiency will depend on the specific reaction conditions and the nature of the catalyst complex.
| Catalyst | Method | Typical Starting Concentration (ppm) | Typical Final Concentration (ppm) | Reference |
| Palladium | Thiol-based Scavenger | >1000 | <10 | Pfizer Case Study |
| Palladium | Activated Carbon | ~500 | ~50-100 | Biotage Study |
| Palladium | Recrystallization | Variable | Can be <5 | General Knowledge |
| Copper | EDTA Wash | >100 | <50 | General Knowledge |
| Copper | Scavenger Resin | >100 | <10 | General Knowledge |
Experimental Protocols
Protocol 1: Removal of Palladium Residues using a Thiol-Based Scavenger
This protocol describes a general procedure for removing residual palladium from a solution of crude this compound.
Materials:
-
Crude this compound containing palladium residues
-
Suitable organic solvent (e.g., Dichloromethane, Toluene, or Ethyl Acetate)
-
Silica-based thiol scavenger (e.g., SiliaMetS® Thiol)
-
Celite® or filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent.
-
Scavenger Addition: Add the silica-based thiol scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst used).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 4 to 24 hours. The optimal time and temperature should be determined experimentally for your specific case.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm removal.
Protocol 2: Removal of Copper Residues using an EDTA Wash
This protocol outlines a liquid-liquid extraction procedure to remove copper residues.
Materials:
-
Crude this compound in a water-immiscible organic solvent
-
0.5 M Ethylenediaminetetraacetic acid (EDTA) solution, pH 8 (adjusted with NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Initial Wash: Transfer the organic solution of your crude product to a separatory funnel. Add an equal volume of the 0.5 M EDTA solution.
-
Extraction: Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual EDTA.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.
Visualizations
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Benzofuran-4-carbonitrile and Benzofuran-5-carbonitrile
The benzofuran core is a recurring motif in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological properties.[1][2][3][4][5] These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[6][7][8][9][10][11][12] The specific biological activity and potency of a benzofuran derivative are highly dependent on the nature and position of the substituents on the bicyclic ring system.[13][14]
The Benzofuran Scaffold: A Platform for Diverse Biological Activity
The versatility of the benzofuran ring system allows for the introduction of various functional groups at different positions, leading to a diverse range of biological activities. Research has consistently shown that even minor changes in the substitution pattern can lead to significant differences in pharmacological effects. For instance, studies on other substituted benzofurans have highlighted the critical role of substituent placement.
While direct experimental data for Benzofuran-4-carbonitrile and Benzofuran-5-carbonitrile is scarce, the positional difference of the nitrile group is expected to significantly influence their electronic properties, lipophilicity, and steric profile. These factors are crucial determinants of how the molecules interact with biological targets such as enzymes and receptors. The nitrile group, being a strong electron-withdrawing group, can modulate the electron density of the entire benzofuran ring system, thereby affecting its binding affinity and reactivity.
Potential Areas of Differential Biological Activity
Based on the known activities of other benzofuran derivatives, a comparative investigation of this compound and Benzofuran-5-carbonitrile would be warranted in several key areas:
-
Anticancer Activity: Numerous benzofuran derivatives have been evaluated for their potential as anticancer agents.[9][11][13] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival. The position of the nitrile group could influence the interaction with the active sites of such enzymes.
-
Antimicrobial Activity: The benzofuran scaffold is also a known antibacterial and antifungal pharmacophore.[8] A comparative screening against a panel of pathogenic bacteria and fungi could reveal differences in the antimicrobial spectra and potency of the two isomers.
-
Enzyme Inhibition: Many biologically active compounds exert their effects by inhibiting specific enzymes. A broad-based enzyme inhibition screening of this compound and Benzofuran-5-carbonitrile could uncover novel therapeutic targets and explain potential differences in their overall biological profiles.
Experimental Workflow for a Comparative Study
To elucidate the differential biological activities of this compound and Benzofuran-5-carbonitrile, a structured experimental approach would be necessary. The following workflow outlines a potential strategy for such a comparative analysis.
Figure 1. Proposed experimental workflow for the comparative biological evaluation of this compound and Benzofuran-5-carbonitrile.
Conclusion
References
- 1. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 8. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 12. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzofuran-4-carbonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The introduction of a nitrile group, a versatile functional group that can be converted into various other functionalities or act as a key interaction point with biological targets, further enhances the synthetic and medicinal value of this heterocyclic system. This guide provides a comparative analysis of distinct synthetic strategies for producing cyanobenzofuran derivatives, focusing on methodologies that offer different approaches to constructing the core benzofuran ring system. While the direct synthesis of Benzofuran-4-carbonitrile is not extensively documented with comparative data, this guide leverages detailed experimental protocols for the synthesis of its close structural isomers and analogs to provide a robust comparison of prevailing synthetic strategies.
At a Glance: Comparison of Synthesis Methods
| Method | Key Transformation | Catalyst/Reagent | Starting Materials | Overall Yield | Key Advantages | Key Disadvantages |
| Method 1: Sonogashira Coupling and Copper-Catalyzed Heteroannulation | Sonogashira coupling followed by intramolecular cyclization | Pd/Cu catalysts | 3-Hydroxy-4-iodobenzonitrile, (Trimethylsilyl)acetylene | Good | Convergent approach, potential for diversity at the 2-position. | Multi-step, requires transition metal catalysts. |
| Method 2: Palladium-Mediated Oxidative Cyclization | Intramolecular oxidative cyclization of an o-allylphenol | Palladium(II) chloride | 2-Allyl-4-cyanophenol | 58% | Direct formation of the furan ring from a readily prepared precursor. | Requires a stoichiometric amount of palladium catalyst, potential for side reactions. |
| Method 3: Acid-Catalyzed Intramolecular Cyclization | Dehydrative cyclization of a phenoxyacetal | Polyphosphoric acid (PPA) | Substituted phenoxyacetal | Variable | Metal-free, utilizes common and inexpensive reagents. | Can lead to regioisomeric mixtures depending on the substrate, requires high temperatures. |
Method 1: Sonogashira Coupling and Copper-Catalyzed Heteroannulation for Benzo[b]furan-6-carbonitrile
This method, detailed by Bagley et al., provides a robust route to a cyanobenzofuran isomer. The strategy involves the initial construction of a key alkyne intermediate via a Sonogashira coupling, followed by a copper-catalyzed intramolecular cyclization to form the benzofuran ring.[1][2][3]
Experimental Protocol
Step 1: Synthesis of 3-Hydroxy-4-iodobenzonitrile This intermediate is prepared from 3-hydroxybenzonitrile through a per-iodination/de-iodination strategy.
Step 2: Synthesis of 3-Hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile A mixture of 3-hydroxy-4-iodobenzonitrile, copper(I) iodide, and bis(triphenylphosphine)palladium(II) dichloride in triethylamine is treated with (trimethylsilyl)acetylene. The reaction is stirred at room temperature until completion.
Step 3: Synthesis of Benzo[b]furan-6-carbonitrile To a solution of 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile in a 1:1 mixture of ethanol and triethylamine, cuprous iodide is added. The resulting solution is heated to 75 °C. The reaction initially forms a mixture of the silylated and desilylated benzofuran. The crude material is then treated with 1.0 M aqueous NaOH to afford the final product, Benzo[b]furan-6-carbonitrile.[1]
Performance Data
-
Yield: Good overall yield for the multi-step sequence.[1]
-
Reaction Time: The cyclization step takes approximately 6.5 hours.[1]
-
Scalability: The procedure has been successfully performed on a gram scale.[1]
Method 2: Palladium-Mediated Oxidative Cyclization for 4-Cyano-2-methylbenzo[b]furan
This approach, reported by Sekizaki et al., utilizes a palladium(II)-mediated intramolecular oxidative cyclization of an o-allylphenol to construct the benzofuran ring. This method directly introduces a methyl group at the 2-position.
Experimental Protocol
Step 1: Synthesis of 2-Allyl-4-cyanophenol This precursor is prepared via a Claisen rearrangement of the corresponding allyl phenyl ether, which is obtained from the reaction of 4-cyanophenol and allyl bromide. The Claisen rearrangement is typically achieved by heating the allyl phenyl ether in a high-boiling solvent such as 1,2-dichlorobenzene.
Step 2: Synthesis of 4-Cyano-2-methylbenzo[b]furan Bis(benzonitrile)palladium(II) chloride is added to a solution of 2-allyl-4-cyanophenol in anhydrous benzene. The mixture is refluxed for 2 hours under a nitrogen atmosphere. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield 4-cyano-2-methylbenzo[b]furan.
Performance Data
-
Yield: The cyclization step proceeds in 58% yield.
-
Reaction Time: The cyclization reaction is completed in 2 hours.
-
Purity: The product is purified by column chromatography and characterized by IR and NMR spectroscopy.
Method 3: Acid-Catalyzed Intramolecular Cyclization (A Plausible Metal-Free Approach)
Proposed Experimental Protocol
Step 1: Synthesis of a 2-Substituted-4-cyanophenoxy Acetal 4-Cyanophenol can be reacted with a suitable α-haloacetal, such as 2-bromoacetaldehyde diethyl acetal, in the presence of a base (e.g., potassium carbonate) in a solvent like acetone or DMF to form the corresponding phenoxyacetal.
Step 2: Acid-Catalyzed Cyclization The phenoxyacetal intermediate is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at an elevated temperature (e.g., 110 °C).[4] The acid promotes an intramolecular electrophilic substitution onto the aromatic ring, followed by dehydration to yield the benzofuran.
Anticipated Performance
-
Yield: Yields for such cyclizations can be variable and are highly dependent on the substrate and reaction conditions.
-
Reaction Conditions: This method typically requires harsh conditions, including strong acids and high temperatures.
-
Regioselectivity: A potential drawback is the formation of regioisomers, especially with meta-substituted phenols, which could lead to a mixture of 4- and 6-substituted benzofurans.[4]
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for Method 1.
Caption: Synthetic workflow for Method 2.
Caption: Plausible synthetic workflow for Method 3.
Conclusion
The synthesis of cyanobenzofurans can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations.
-
Method 1 (Sonogashira/Copper-Catalyzed Cyclization) is a powerful and convergent route that allows for the late-stage introduction of diversity at the 2-position of the benzofuran ring. However, it is a multi-step process that relies on transition metal catalysis.
-
Method 2 (Palladium-Mediated Cyclization) offers a more direct approach to a substituted benzofuran from a readily accessible precursor. A key consideration is the use of a stoichiometric amount of the palladium reagent.
-
Method 3 (Acid-Catalyzed Cyclization) represents a classical, metal-free alternative. While conceptually simple and cost-effective, it may suffer from harsh reaction conditions and potential issues with regioselectivity.
The choice of synthetic method will ultimately depend on the specific requirements of the research, including the desired substitution pattern, scalability, and tolerance to certain reagents and reaction conditions. This comparative guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound and its valuable analogs.
References
- 1. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Benzofuran-4-carbonitrile: A Validated Scaffold for Potent Drug Design
For researchers and scientists in drug development, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perennial. This guide provides a comprehensive validation of Benzofuran-4-carbonitrile as a promising scaffold, particularly in the realm of oncology, by comparing its derivatives' performance with alternative scaffolds and providing supporting experimental data.
The benzofuran core is a well-established privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] While the broader benzofuran class has been extensively studied, this guide focuses on the specific validation of the this compound isomer as a viable and potent scaffold for the design of targeted therapies. Recent studies have demonstrated that derivatives of this scaffold exhibit significant biological activity, particularly as inhibitors of key signaling proteins implicated in cancer.
Performance Comparison: this compound Derivatives vs. Alternative Scaffolds
A recent study highlights the potential of the this compound scaffold in the development of potent anticancer agents, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2][3] The data presented below summarizes the in vitro activity of synthesized 2,5-disubstituted-benzofuran-4-carbonitrile derivatives against various cancer cell lines and the EGFR kinase.
Table 1: Antiproliferative Activity of this compound Derivatives[2]
| Compound | Modification at C2 | Modification at C5 | HePG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 2 | -NH₂ | H | 16.08 | 8.81 | 8.36 |
| 3 | -NH₂ | -CH=CH-CN | >100 | 10.84 | >100 |
| 8 | -NH-CH₂-Ph | H | 23.67 | 13.85 | 17.28 |
| 10 | -NH-(CH₂)₂-Ph | H | 18.92 | 11.62 | 12.05 |
| 11 | -NH-(CH₂)₃-Ph | H | 16.51 | 10.19 | 11.83 |
| Doxorubicin | (Standard) | 4.17 | 5.21 | 6.88 | |
| Afatinib | (Standard) | 5.50 | 7.82 | 8.12 |
Table 2: EGFR Kinase Inhibitory Activity[2]
| Compound | EGFR TK IC₅₀ (µM) |
| 2 | 1.12 |
| 3 | 0.93 |
| 10 | 0.99 |
| 11 | 0.81 |
| Gefitinib (Standard) | 0.90 |
The data clearly indicates that derivatives of the this compound scaffold exhibit potent antiproliferative activity against various cancer cell lines and significant inhibitory activity against EGFR kinase, with some compounds showing potency comparable to the standard drug Gefitinib.[2]
While the primary validated target for the this compound scaffold is EGFR, earlier explorations into the broader benzofuran class have suggested Cyclin-Dependent Kinase 8 (CDK8) as another potential target. For the purpose of a comprehensive comparison, alternative scaffolds for CDK8 inhibition are presented below.
Table 3: Comparison with Alternative Scaffolds for CDK8 Inhibition
| Scaffold | Example Compound | Target | IC₅₀ (nM) |
| Imidazo-thiadiazole | Compound 6 | CDK8 | - |
| 3-methyl-1H-pyrazolo[3,4-b]-pyridine | MSC2530818 | CDK8 | - |
| 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole | Compound 29a | CDK8/19 | 0.76 (CDK8) |
| Pyridine-derived | AU1-100 | CDK8 | - |
Note: Direct IC₅₀ values for some compounds were not available in the cited abstracts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of 2-Amino-5-substituted-benzofuran-4-carbonitrile Derivatives[2]
A mixture of a 2-(2-cyanomethoxy)benzonitrile derivative (1 mmol) and potassium carbonate (1.5 mmol) in dimethylformamide (10 mL) was stirred at room temperature for 2-3 hours. The reaction mixture was then poured into ice-water, and the resulting solid was filtered, washed with water, and recrystallized from ethanol to afford the desired 2-aminothis compound derivatives. For further diversification, the amino group at the C2 position can be reacted with various electrophiles.
MTT Assay for Antiproliferative Activity[2]
Human cancer cell lines (HePG2, HCT-116, MCF-7) were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The formazan crystals were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
In Vitro EGFR Kinase Assay[2]
The EGFR kinase inhibitory activity was determined using a kinase assay kit. The assay was performed in a 96-well plate. The reaction mixture contained the EGFR enzyme, the substrate (poly-Glu-Tyr, 4:1), and ATP in a kinase buffer. The test compounds were added at various concentrations, and the mixture was incubated at 37°C for 1 hour. The amount of ADP produced was measured using a luminescence-based method. The IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.
In Vitro CDK8 Kinase Assay[1]
The CDK8/Cyclin C kinase activity can be measured using a luminescence-based assay that quantifies ATP consumption. The reaction is typically performed in a 96-well plate containing recombinant human CDK8/Cyclin C complex, a suitable substrate peptide, and ATP in a kinase assay buffer. Test inhibitors are serially diluted in DMSO and added to the wells. After incubation, the amount of ADP produced is quantified using a reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. The IC₅₀ value is determined from the dose-response curve.[1]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Figure 1: EGFR Signaling Pathway Inhibition.
Figure 2: Drug Discovery Workflow.
References
Spectroscopic comparison of Benzofuran-4-carbonitrile and its isomers
A Spectroscopic Comparison of Benzofuran-4-carbonitrile and Its Isomers: A Guide for Researchers
This guide presents a comparative analysis of the spectroscopic properties of this compound and its isomers, namely Benzofuran-2-carbonitrile, Benzofuran-3-carbonitrile, Benzofuran-5-carbonitrile, Benzofuran-6-carbonitrile, and Benzofuran-7-carbonitrile. This document is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds.
Spectroscopic Data Comparison
The following table summarizes the available and predicted spectroscopic data for this compound and its isomers. The molecular formula for all isomers is C₉H₅NO, and the molecular weight is approximately 143.14 g/mol .
| Isomer | Structure | 1H NMR (ppm, CDCl₃) | 13C NMR (ppm, CDCl₃) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| Benzofuran-2-carbonitrile | H3: ~7.5 (s), Aromatic H's: multiplet | C≡N: ~110-120, Aromatic C's: multiplet | C≡N: ~2220-2240 (strong, sharp), C=C (aromatic): ~1600-1450 | M⁺: 143, Fragments: [M-HCN]⁺, [M-CO]⁺ | |
| Benzofuran-3-carbonitrile | H2: ~7.8 (s), Aromatic H's: multiplet | C≡N: ~110-120, Aromatic C's: multiplet | C≡N: ~2220-2240 (strong, sharp), C=C (aromatic): ~1600-1450 | M⁺: 143, Fragments: [M-HCN]⁺, [M-CO]⁺ | |
| This compound | Aromatic H's: complex multiplet | C≡N: ~115-125, Aromatic C's: multiplet | C≡N: ~2220-2240 (strong, sharp), C=C (aromatic): ~1600-1450 | M⁺: 143, Fragments: [M-HCN]⁺, [M-CO]⁺ | |
| Benzofuran-5-carbonitrile | Aromatic H's: complex multiplet | C≡N: ~115-125, Aromatic C's: multiplet | C≡N: ~2220-2240 (strong, sharp), C=C (aromatic): ~1600-1450 | M⁺: 143, Fragments: [M-HCN]⁺, [M-CO]⁺ | |
| Benzofuran-6-carbonitrile | Aromatic H's: complex multiplet | C≡N: ~115-125, Aromatic C's: multiplet | C≡N: ~2220-2240 (strong, sharp), C=C (aromatic): ~1600-1450 | M⁺: 143, Fragments: [M-HCN]⁺, [M-CO]⁺ | |
| Benzofuran-7-carbonitrile | Aromatic H's: complex multiplet | C≡N: ~115-125, Aromatic C's: multiplet | C≡N: ~2220-2240 (strong, sharp), C=C (aromatic): ~1600-1450 | M⁺: 143, Fragments: [M-HCN]⁺, [M-CO]⁺ |
Note: The predicted NMR and IR data are based on typical values for similar aromatic and heterocyclic compounds.
Experimental Workflow
The logical workflow for the spectroscopic comparison of these isomers is outlined in the following diagram.
A Comparative Guide to the In Vitro Cytotoxicity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxic activity of selected benzofuran derivatives against various cancer cell lines. While the specific focus is on providing representative data, it should be noted that a comprehensive, direct comparison of a series of Benzofuran-4-carbonitrile derivatives is limited in the currently available literature. Therefore, this guide presents data on various substituted benzofurans to illustrate the anti-cancer potential of this heterocyclic scaffold.
Quantitative Cytotoxicity Data
The cytotoxic effects of benzofuran derivatives are typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of benzofuran derivatives from various studies.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran | Compound with bromine on the methyl group at C-3 | K562 (Chronic Myeloid Leukemia) | 5.0 | [1] |
| HL-60 (Acute Promyelocytic Leukemia) | 0.1 | [1] | ||
| Benzofuran-Chalcone Hybrid | Compound 4g | HCC1806 (Mammary Squamous Carcinoma) | 5.93 | [2] |
| HeLa (Cervical Cancer) | 5.61 | [2] | ||
| N-Methylpiperidine-Based Benzofuran | Compound 9 | SQ20B (Head and Neck Cancer) | 0.46 | [3] |
| Benzofuran-Isatin Conjugate | Compound 5a | SW-620 (Colorectal Cancer) | 8.7 | [4] |
| HT-29 (Colorectal Cancer) | 9.4 | [4] | ||
| Benzofuran-Isatin Conjugate | Compound 5d | SW-620 (Colorectal Cancer) | 6.5 | [4] |
| HT-29 (Colorectal Cancer) | 9.8 | [4] |
Experimental Protocols
The in vitro cytotoxicity of benzofuran derivatives is predominantly assessed using cell viability assays, with the MTT assay being one of the most common methods.
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24, 48, or 72 hours. Control wells containing untreated cells and vehicle-treated cells are also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
Several benzofuran derivatives have been found to exert their anticancer effects by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.
Caption: Inhibition of the mTOR signaling pathway by certain benzofuran derivatives.
Experimental Workflow
The general workflow for evaluating the in vitro cytotoxicity of novel chemical compounds, such as benzofuran derivatives, is a multi-step process.
Caption: A typical workflow for assessing the in vitro cytotoxicity of chemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
Elucidating the Structure-Activity Relationship of Benzofuran Analogs: A Comparative Guide for Drug Discovery Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of the benzofuran ring system allows for substitutions at various positions, significantly influencing the compound's pharmacological profile. This guide will explore the impact of different substituents on the biological activities of benzofuran analogs, drawing upon available experimental data to inform future drug discovery efforts.
Key Insights from Benzofuran SAR Studies
Analysis of various benzofuran series has revealed several key structural features that govern their biological activity:
-
Substitution at the 2-position: The C2-position of the benzofuran ring is a frequent site for modification. Introduction of aryl groups, heterocyclic rings, and various side chains at this position has been shown to be crucial for anticancer and antimicrobial activities.[2]
-
Substitution on the Benzene Ring: Modifications on the benzene portion of the benzofuran scaffold, particularly at the C5 and C6 positions, can significantly impact potency and selectivity. For instance, the introduction of halogen atoms or methoxy groups has been shown to enhance the anticancer properties of certain benzofuran derivatives.
-
Hybrid Molecules: The fusion of the benzofuran nucleus with other pharmacologically active moieties, such as piperazine, chalcone, or thiazole, has emerged as a successful strategy to develop potent therapeutic agents with diverse mechanisms of action.
Comparative Biological Activity of Benzofuran Analogs
To illustrate the structure-activity relationships, the following tables summarize the in vitro biological activities of various substituted benzofuran analogs from different studies. These tables highlight the impact of specific structural modifications on their potency against different biological targets.
| Compound ID | R1 | R2 | R3 | Target/Cell Line | IC50 (µM) | Reference |
| Series 1: Anticancer Activity | ||||||
| 1a | H | -COCH3 | H | K562 (Leukemia) | >100 | [1] |
| 1c | Br | -COCH3 | H | K562 (Leukemia) | 25 | [1] |
| 2d | H | -CH(Br)CH3 | H | K562 (Leukemia) | 10 | [1] |
| 3a | H | -CH(OH)CH3 | Br | K562 (Leukemia) | 25 | [1] |
| Series 2: PI3Kα Inhibition | ||||||
| Compound 8 | -CH2-thiazole | H | H | PI3Kα | 4.1 | [3] |
| Compound 9 | -CH2-thiadiazole | H | H | PI3Kα | 7.8 | [3] |
| Compound 11 | -CH2-oxadiazole | H | H | PI3Kα | 20.5 | [3] |
| Series 3: LSD1 Inhibition | ||||||
| Compound 17i | (various) | LSD1 | 0.065 | [4] | ||
| MCF-7 (Breast Cancer) | 2.90 | [4] | ||||
| H460 (Lung Cancer) | 2.06 | [4] |
Table 1: Comparative Anticancer and Enzyme Inhibitory Activities of Selected Benzofuran Analogs. This table presents the IC50 values of different benzofuran derivatives, demonstrating how substitutions at various positions of the benzofuran ring influence their biological activity against cancer cell lines and specific enzymes.
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]
In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
Kinase activity can be measured using various methods, such as radioisotope-based assays or luminescence-based assays.
-
Reaction Mixture Preparation: A reaction mixture containing the kinase, substrate (e.g., ATP), and a specific buffer is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of the substrate and incubated at a specific temperature for a defined period.
-
Detection: The amount of product formed is quantified using a suitable detection method (e.g., measuring radioactivity or luminescence).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[3]
Visualizing Structure-Activity Relationships and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate a general workflow for SAR studies and a simplified representation of a signaling pathway that could be targeted by benzofuran analogs.
Figure 1. A generalized workflow for structure-activity relationship (SAR) studies of novel chemical entities.
Figure 2. A simplified diagram of the PI3K signaling pathway, a potential target for anticancer benzofuran analogs.
Conclusion
The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While a comprehensive SAR study specifically focused on benzofuran-4-carbonitrile analogs is yet to be published, the existing body of research on related benzofuran derivatives provides a strong foundation for the rational design of new compounds. By systematically exploring substitutions at key positions of the benzofuran ring and employing robust biological evaluation methods, researchers can continue to unlock the therapeutic potential of this versatile heterocyclic system. This guide serves as a valuable resource for drug development professionals, offering a comparative overview of the SAR of benzofuran analogs and detailed experimental protocols to facilitate further research in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Benzofuran-4-carbonitrile and Thiophene-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Benzofuran-4-carbonitrile and its sulfur analog, Thiophene-4-carbonitrile. These heterocyclic compounds are valuable scaffolds in medicinal chemistry and materials science. Understanding their relative reactivity in key organic transformations is crucial for designing efficient synthetic routes and novel functional molecules. This analysis is supported by established principles of heterocyclic chemistry and available experimental data for related structures.
Introduction to the Compounds
This compound and Thiophene-4-carbonitrile are structurally similar aromatic compounds. Both feature a five-membered heterocyclic ring fused to a benzene ring, a structural motif common in numerous natural products and pharmaceutical agents.[1][2][3] The key distinction lies in the heteroatom of the five-membered ring—oxygen in benzofuran and sulfur in thiophene. Both molecules are substituted at the 4-position with a cyano (-CN) group, a potent electron-withdrawing group that significantly influences their electronic properties and chemical behavior.
Electronic Properties and Aromaticity
The difference in the heteroatom (oxygen vs. sulfur) is the primary determinant of the distinct electronic characteristics of the parent benzofuran and benzothiophene systems.
-
Aromaticity : The aromaticity of five-membered heterocycles generally follows the order: Benzene > Thiophene > Pyrrole > Furan.[4][5][6][7] Thiophene possesses greater aromatic character and resonance energy (29 kcal/mol) compared to furan (16 kcal/mol).[6] This is attributed to the lower electronegativity of sulfur and the ability of its 3d orbitals to participate in π-conjugation more effectively than oxygen's 2p orbitals.[4] Consequently, the benzothiophene core of Thiophene-4-carbonitrile is more aromatically stable than the benzofuran core of this compound.
-
Influence of the Nitrile Group : The electron-withdrawing cyano group at the 4-position significantly deactivates the entire fused-ring system towards electrophilic attack. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when a suitable leaving group is present on the ring.[8][9]
Comparative Reactivity
While direct side-by-side quantitative data for this compound and Thiophene-4-carbonitrile is limited in the literature, their reactivity can be reliably predicted based on the established chemistry of their parent systems and substituted analogs.
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on benzofuran and benzothiophene preferentially occurs on the electron-rich five-membered ring.[10] The greater aromaticity of thiophene suggests that it can better stabilize the positive charge in the reaction intermediate (sigma complex) compared to furan.
-
Reactivity : Thiophene is generally more reactive towards electrophiles than furan.[5][11] Despite the deactivating effect of the 4-cyano group, Thiophene-4-carbonitrile is expected to be more reactive in EAS reactions than this compound .
-
Regioselectivity : For unsubstituted benzofuran, electrophilic attack typically favors the 2-position.[12][13] For benzothiophene, the position of attack is more variable depending on the electrophile. The strong directing effect of the 4-cyano group will further influence the final position of substitution, likely directing incoming electrophiles to the remaining positions on the heterocyclic ring (e.g., position 2 or 3).
| Reaction Type | Reagent/Conditions | Expected Major Product for this compound | Expected Major Product for Thiophene-4-carbonitrile | Relative Reactivity |
| Nitration | HNO₃ / H₂SO₄ | 2-Nitrothis compound | 2-Nitrothiophene-4-carbonitrile | Thiophene > Benzofuran |
| Bromination | Br₂ / Acetic Acid | 2-Bromothis compound | 2-Bromothiophene-4-carbonitrile | Thiophene > Benzofuran |
| Vilsmeier-Haack | POCl₃ / DMF | This compound-2-carbaldehyde | Thiophene-4-carbonitrile-2-carbaldehyde | Thiophene > Benzofuran |
Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are less common for these heterocycles unless they are strongly activated by electron-withdrawing groups and possess a good leaving group (e.g., a halogen). The 4-cyano group provides the necessary activation.
-
Reactivity : The reaction proceeds through a negatively charged Meisenheimer complex. The less aromatic benzofuran ring may be more willing to accommodate the disruption of aromaticity required to form this intermediate. Therefore, This compound (with a suitable leaving group) may exhibit comparable or slightly higher reactivity in SNAr reactions than its thiophene counterpart .
| Reaction Type | Substrate | Reagent/Conditions | Expected Product |
| SNAr | 2-Chloro-benzofuran-4-carbonitrile | NaOMe / MeOH, reflux | 2-Methoxy-benzofuran-4-carbonitrile |
| SNAr | 2-Chloro-thiophene-4-carbonitrile | NaOMe / MeOH, reflux | 2-Methoxy-thiophene-4-carbonitrile |
Table 2: Representative Nucleophilic Aromatic Substitution Reactions.
Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthesis for creating C-C and C-heteroatom bonds, and both scaffolds are widely used in this context.[2][14] Reactions like Suzuki, Stille, and Sonogashira are commonly employed, typically requiring a halide or triflate derivative of the heterocycle.
-
Reactivity : The reactivity in these reactions is generally more dependent on the catalyst, ligands, and the nature of the leaving group (I > Br > Cl > OTf) than on the heteroatom itself. Both halogenated this compound and Thiophene-4-carbonitrile are expected to be excellent substrates for a wide range of cross-coupling reactions.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Expected Product |
| Suzuki | 2-Bromo-benzofuran-4-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-Phenyl-benzofuran-4-carbonitrile |
| Suzuki | 2-Bromo-thiophene-4-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-Phenyl-thiophene-4-carbonitrile |
| Sonogashira | 2-Iodo-benzofuran-4-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-benzofuran-4-carbonitrile |
| Sonogashira | 2-Iodo-thiophene-4-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-thiophene-4-carbonitrile |
Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions.
Experimental Protocols
The following are representative, generalized protocols for key transformations. Researchers should optimize conditions for their specific substrates.
Protocol 1: Vilsmeier-Haack Formylation (Electrophilic Aromatic Substitution)
-
Setup : To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Reagent Addition : Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reaction : Dissolve the heterocyclic nitrile (this compound or Thiophene-4-carbonitrile, 1.0 equiv.) in anhydrous DMF or another suitable solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Heating : After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide or sodium bicarbonate until basic (pH > 8).
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling
-
Setup : To a round-bottom flask, add the bromo-heterocycle (e.g., 2-Bromo-thiophene-4-carbonitrile, 1.0 equiv.), the boronic acid partner (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv.).
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1).
-
Reaction : Heat the mixture under a nitrogen or argon atmosphere at 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction : Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography or recrystallization.
Conclusion
The reactivity of this compound and Thiophene-4-carbonitrile is primarily dictated by the interplay between the heteroatom's nature and the strong electron-withdrawing effect of the 4-cyano group.
-
Thiophene-4-carbonitrile is predicted to be the more reactive species in electrophilic aromatic substitution reactions due to the greater aromatic stability and electron-donating capability of the sulfur atom compared to oxygen.
-
In nucleophilic aromatic substitution (requiring a leaving group), the difference in reactivity is expected to be less pronounced, with the less aromatic This compound potentially showing a slight advantage.
-
Both scaffolds are highly versatile substrates for metal-catalyzed cross-coupling reactions , where their utility is well-established, enabling the synthesis of complex and functionally diverse molecules.
The choice between these two building blocks will depend on the specific transformation desired. This guide provides the foundational chemical principles to aid researchers in the strategic design of synthetic pathways for novel therapeutics and advanced materials.
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. benchchem.com [benchchem.com]
- 7. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conference.pixel-online.net [conference.pixel-online.net]
- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. pubs.acs.org [pubs.acs.org]
Benchmarking the Efficacy of Benzofuran-Based Phosphatase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a benzofuran-based inhibitor, focusing on its activity against key cellular phosphatases. While specific data on Benzofuran-4-carbonitrile-based inhibitors is limited in publicly available research, this guide benchmarks a closely related cyanobenzofuran derivative, NU-126 [2-((E)-2-(5-cyanobenzofuran-2-yl)vinyl)-1H-indole-6-carbonitrile], against other known phosphatase inhibitors. This comparison offers valuable insights into the potential of the benzofuran scaffold in phosphatase inhibitor design and provides a framework for evaluating novel compounds.
The primary targets of the benchmarked benzofuran derivative are Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1) and Vaccinia H1-Related (VHR) phosphatase, both of which are critical regulators of the MAPK signaling pathway.
Data Presentation: Comparative Inhibitor Efficacy
The following table summarizes the in vitro efficacy of the benzofuran derivative NU-126 and other selected inhibitors against MKP-1 and VHR. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor Class | Compound | Target | IC50 | Reference |
| Benzofuran Derivative | NU-126 | MKP-1, VHR | Activity reported, but specific IC50 not provided in the cited abstract. | |
| Natural Alkaloid | Sanguinarine chloride | MKP-1 | 10 μM (cellular), 17.3 μM (in vitro)[1][2][3] | [1][2][3] |
| Natural Alkaloid | Chelerythrine | MKP-1 | Inhibitory activity reported, with an IC50 of 0.66 µM for PKC.[4][5] | [4][5] |
| Thiophen-urea derivative | VHR-IN-1 | VHR | 18 nM[6] | [6] |
Experimental Protocols
The determination of inhibitor efficacy against phosphatases like MKP-1 and VHR typically involves in vitro enzymatic assays. Below are detailed methodologies for such experiments.
In Vitro Phosphatase Inhibition Assay
This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by a purified phosphatase enzyme.
Materials:
-
Purified recombinant human MKP-1 or VHR enzyme.
-
Assay Buffer: A suitable buffer containing Tris-HCl, NaCl, DTT, and a detergent like Triton X-100 to maintain enzyme stability and activity.
-
Substrate: A fluorogenic or colorimetric substrate such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or p-nitrophenyl phosphate (pNPP).
-
Test Compounds (e.g., NU-126, VHR-IN-1) and control inhibitors.
-
384-well black microplates for fluorescence assays or clear microplates for colorimetric assays.
-
A microplate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and control inhibitors in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Enzyme Preparation: Dilute the purified phosphatase enzyme to a predetermined optimal concentration in the assay buffer.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor solutions to the wells of the microplate.
-
Add the diluted enzyme solution (e.g., 5 µL) to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL) to each well.
-
-
Data Acquisition:
-
For kinetic assays, immediately begin measuring the fluorescence or absorbance at regular intervals for a defined period (e.g., 15-30 minutes).
-
For endpoint assays, stop the reaction after a specific time (e.g., by adding a strong base for pNPP) and then measure the final signal.
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the kinetic curve or the final endpoint reading.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (representing 0% inhibition).
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Mandatory Visualization
Signaling Pathway of MKP-1 and VHR Inhibition
The following diagram illustrates the role of MKP-1 and VHR in the MAPK signaling pathway and the effect of their inhibition. MKP-1 and VHR are dual-specificity phosphatases that dephosphorylate and inactivate key kinases in the MAPK cascades, such as ERK, JNK, and p38. Inhibition of MKP-1 or VHR leads to sustained activation of these kinases, which can impact cellular processes like proliferation, differentiation, and apoptosis.
Caption: Inhibition of MKP-1 and VHR by Benzofuran Derivatives.
Experimental Workflow for Inhibitor Benchmarking
The following diagram outlines a typical workflow for the discovery and characterization of novel enzyme inhibitors, from initial screening to in-depth analysis.
Caption: Workflow for Novel Enzyme Inhibitor Evaluation.
References
- 1. apexbt.com [apexbt.com]
- 2. bio-techne.com [bio-techne.com]
- 3. The benzo[c]phenanthridine alkaloid, sanguinarine, is a selective, cell-active inhibitor of mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Benzofuran-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative cross-reactivity profiling of benzofuran derivatives, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of comprehensive public data on a single Benzofuran-4-carbonitrile derivative, this guide presents data on closely related and representative benzofuran-based compounds to illustrate their selectivity profiles against a panel of kinases.
Executive Summary
Benzofuran derivatives have emerged as a promising class of compounds targeting various protein kinases involved in oncology, inflammation, and neurodegenerative diseases. However, their clinical potential is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide summarizes available quantitative data on the cross-reactivity of several benzofuran-based compounds, provides detailed experimental protocols for kinase inhibition assays, and visualizes key concepts to aid in the interpretation of selectivity data.
Comparative Kinase Selectivity of Benzofuran Derivatives
The following tables summarize the inhibitory activity (IC50) of representative benzofuran derivatives against a panel of kinases. This data, compiled from various studies, allows for a comparative assessment of their selectivity.
Table 1: Selectivity Profile of a Benzofuran-based Inhibitor against Parasitic and Human Glycogen Synthase Kinase-3 (GSK-3)
A series of benzofuran-based compounds were evaluated for their inhibitory activity against Plasmodium falciparum GSK-3 (PfGSK-3) and the human ortholog, HsGSK-3β. The compound featuring a 4-cyano-substituted phenyl ring attached to the benzofuran core demonstrated potent and selective inhibition of the parasitic enzyme.[1]
| Compound | Target Kinase | IC50 (µM) | Selectivity (HsGSK-3β / PfGSK-3) |
| Benzofuran Derivative with 4'-CN | PfGSK-3 | 0.00048 | >2083 |
| HsGSK-3β | >1 |
Table 2: Multi-Kinase Inhibitory Profile of a Benzofuran-Pyrazole Hybrid
A potent benzofuran-pyrazole derivative was screened against a panel of cancer-related kinases to assess its cross-reactivity. The results highlight its activity against several key kinases implicated in tumor progression.
| Compound | Target Kinase | % Inhibition at 10 µM |
| Benzofuran-Pyrazole Hybrid | c-MET | 75% |
| B-Raf | 68% | |
| Pim-1 | 82% | |
| EGFR | 55% | |
| VEGFR-2 | 71% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity data. Below are representative protocols for kinase inhibition assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the potency of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
[γ-33P]ATP
-
Test compound (this compound derivative)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 100 µM Na3VO4, 10 µM ATP)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding the recombinant kinase and [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plates and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
KinomeScan™ Assay (Binding Assay)
This high-throughput screening method assesses the binding of a test compound to a large panel of kinases.
Objective: To quantitatively measure the binding interactions of a test compound against a comprehensive panel of human kinases.
Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of test compound bound to the kinase is measured using quantitative PCR of a DNA tag conjugated to the kinase.
Procedure (Simplified):
-
Kinases are tagged with a unique DNA identifier.
-
The tagged kinases are incubated with the test compound and an immobilized active-site directed ligand.
-
After equilibration, the unbound kinases are washed away.
-
The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
-
The results are reported as a percentage of control, indicating the displacement of the immobilized ligand by the test compound.
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of the context and methodology of cross-reactivity profiling, the following diagrams are provided.
Caption: Experimental workflow for radiometric kinase inhibition assay.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.
Conclusion
The cross-reactivity profiling of benzofuran derivatives reveals a diverse range of selectivity patterns, underscoring the importance of comprehensive screening in drug discovery. While a complete public dataset for a specific this compound derivative is not yet available, the compiled data on related compounds provides valuable insights for researchers. The presented experimental protocols offer a foundation for conducting such selectivity studies. As more data becomes publicly accessible, a clearer picture of the kinome-wide interactions of this important chemical scaffold will emerge, paving the way for the development of more selective and effective kinase inhibitors.
References
Benchmarking Benzofuran Derivatives: A Comparative Docking Analysis in Key Enzyme Active Sites
A deep dive into the in-silico performance of benzofuran-based compounds reveals their potential as potent enzyme inhibitors. This guide provides a comparative analysis of their docking efficiencies against various enzymatic targets implicated in cancer, microbial infections, and neurodegenerative diseases, supported by experimental data and detailed methodologies.
Benzofuran, a heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[1][2][3] Researchers have extensively explored the potential of these compounds as inhibitors of various enzymes, leveraging computational docking studies to predict their binding affinities and interaction modes at the molecular level. This guide synthesizes findings from multiple studies to offer a comparative overview of the docking performance of benzofuran derivatives against several key enzyme targets.
Comparative Docking Performance of Benzofuran Derivatives
The inhibitory potential of benzofuran derivatives has been evaluated against a range of enzymes. The following table summarizes the quantitative docking data from various studies, providing a comparative look at their binding energies and, where available, their experimentally determined inhibitory concentrations (IC50).
| Benzofuran Derivative | Target Enzyme | Docking Score (kcal/mol) | Inhibition Constant (Ki) | IC50 | Reference |
| Benzofuran-triazine hybrid (8e) | S. aureus Dihydrofolate Reductase (DHFR) | ~ -8.0 | --- | 32-125 µg/mL | [4] |
| Benzofuran-1,3,4-oxadiazole (BF4) | M. tuberculosis Polyketide Synthase 13 (Pks13) | -14.82 | --- | --- | [5] |
| Benzofuran-1,3,4-oxadiazole (BF3) | M. tuberculosis Polyketide Synthase 13 (Pks13) | -14.23 | --- | --- | [5] |
| Benzofuran-1,3,4-oxadiazole (BF8) | M. tuberculosis Polyketide Synthase 13 (Pks13) | -14.11 | --- | --- | [5] |
| Benzofuran-chalcone derivative | Cyclin-Dependent Kinase 2 (CDK2) | --- | --- | --- | [6] |
| Pyrazole-based benzofuran (Compound 2) | Caspase-3 | --- | --- | 7.31 µM (MCF-7 cells) | |
| Benzofuran derivative (Compound 8) | Phosphatidylinositol-3-kinase (PI3K) | --- | --- | 2.21 nM | [6] |
| Benzofuran derivative (Compound 8) | VEGFR-2 | --- | --- | 68 nM | [6] |
| Benzofuran-1,2,3-triazole hybrid (BENZ-0454) | Epidermal Growth Factor Receptor (EGFR) | --- | --- | --- | [7] |
| Benzofuran-based compound (7c) | Acetylcholinesterase (AChE) | --- | --- | 0.058 µM | [8] |
| Benzofuran–pyrazole-based compound (9) | E. coli DNA Gyrase B | --- | --- | 9.80 µM | [3] |
Experimental Protocols
The in-silico molecular docking studies cited in this guide generally follow a standardized workflow. The methodologies, while varying slightly in the specific software and parameters used, adhere to the following fundamental steps:
1. Target Protein Preparation:
-
The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
2. Ligand Preparation:
-
The 2D structures of the benzofuran derivatives are drawn using chemical drawing software like ChemDraw.
-
The 2D structures are converted to 3D structures and optimized to their lowest energy conformation.
3. Molecular Docking:
-
Docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Discovery Studio.
-
The active site of the enzyme is defined, often based on the location of the co-crystallized ligand in the original PDB file.
-
The software then explores various conformations and orientations of the ligand within the active site, calculating the binding energy for each pose.
-
The pose with the lowest binding energy is typically considered the most favorable binding mode.
4. Analysis of Interactions:
-
The interactions between the ligand and the amino acid residues in the active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.
Visualizing Computational Drug Discovery and Biological Pathways
To better understand the context of these docking studies, the following diagrams illustrate a typical computational drug design workflow and a simplified signaling pathway that can be targeted by benzofuran derivatives.
Caption: A generalized workflow for in-silico drug design, highlighting the central role of molecular docking in the lead discovery phase.
Caption: A simplified PI3K/VEGFR-2 signaling pathway, a common target in cancer therapy, which can be inhibited by certain benzofuran derivatives.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tamucc-ir.tdl.org [tamucc-ir.tdl.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzofuran-4-carbonitrile: A Guide for Laboratory Professionals
The safe and compliant disposal of Benzofuran-4-carbonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar nitrile and benzofuran compounds, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4][5]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Ensure this waste stream is kept separate from incompatible materials to prevent dangerous reactions.[6]
-
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection.[3][6] The original manufacturer's container, if empty and in good condition, can be used.[7]
-
Do not overfill the container; it should be no more than three-quarters full to allow for expansion and prevent spills.[7]
-
Keep the container securely closed when not in use.[1]
-
-
Storage:
-
Disposal Request and Pickup:
-
Once the container is approaching its fill limit or has been in storage for a designated period (often not to exceed 6-12 months, check institutional guidelines), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][5][7]
-
Complete all necessary waste pickup request forms, providing accurate information about the contents of the container.[7]
-
-
Decontamination of Empty Containers:
-
A container that has held this compound should be considered hazardous.
-
If institutional policy allows, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
-
After proper decontamination, deface all hazardous labels on the container before disposing of it as regular trash or recycling, in accordance with institutional procedures.[4]
-
III. Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | Up to 55 gallons | [5] |
| Maximum Acutely Hazardous Waste (P-listed) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Maximum Storage Time in Academic Labs | Typically 6 to 12 months | [3][5] |
Note: It is crucial to consult your institution's specific guidelines and local regulations, as these may vary.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Benzofuran-4-carbonitrile
Essential Safety and Handling Guide for Benzofuran-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar benzofuran derivatives and general best practices for handling hazardous chemicals. It is imperative to consult the specific SDS provided by the supplier for this compound before handling the substance and to perform a risk assessment for your specific laboratory conditions.
This guide provides essential safety and logistical information for the handling and disposal of this compound, a compound that requires careful management in a laboratory setting. Due to its chemical structure, which includes a benzofuran ring and a nitrile group, it should be handled as a potentially hazardous substance.
Hazard Identification and Risk Assessment
Benzofuran derivatives and nitriles can present a range of health hazards. Based on data from similar compounds, this compound should be treated as a substance that may cause skin, eye, and respiratory irritation.[1][2] Some benzofuran compounds are also suspected of causing cancer.[3] The nitrile functional group can also introduce toxicity. Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Quantitative Safety Data
No specific occupational exposure limits (OELs) have been established for this compound or its close analogs.[1][3] The following table summarizes available data for related compounds to provide a conservative estimate of potential hazards.
| Parameter | Value | Compound | Source |
| Appearance | Solid (predicted) | This compound | [4] |
| Molecular Weight | 143.14 g/mol | This compound | [4] |
| Oral LD50 (Rat) | 1.0 ± 0.2 g/kg | Benzonitrile | [5] |
| Dermal LD50 (Rabbit) | 1.2 ± 0.1 g/kg | Benzonitrile | [5] |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Suspected of causing cancer.[3] | Benzofuran Derivatives | [1][2][3] |
Operational and Disposal Plan
This section provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Designated Area: A designated area within the laboratory should be clearly marked for the handling of this compound. This area should be equipped with all necessary safety equipment.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the vicinity of the handling area.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness).[6] Consider double-gloving. | To prevent skin contact. Check glove manufacturer's compatibility chart. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6] | To protect eyes and face from splashes and airborne particles. |
| Body Protection | A lab coat with long sleeves and tight-fitting cuffs.[6] Consider a disposable gown for larger quantities. | To protect skin and clothing from contamination. |
| Respiratory Protection | If there is a risk of generating dust that cannot be controlled by the fume hood, a NIOSH-approved respirator is required.[7] | To prevent inhalation of hazardous dust. |
Experimental Protocol: Handling Procedure
-
Preparation: Before handling, ensure the designated area is clean and uncluttered. All necessary equipment, including a spill kit, should be readily available.
-
Weighing: If possible, weigh the powder inside the fume hood.[8] If the balance is outside, tare a sealed container, add the powder inside the hood, and then re-weigh the sealed container.
-
Handling: Keep the container with this compound closed as much as possible.[8] Avoid actions that could generate dust.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent and then a soap and water solution.[8] Wash hands thoroughly with soap and water.
Spill and Emergency Procedures
-
Minor Spill: For a small spill within the fume hood, carefully clean it up using absorbent pads. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Major Spill: In case of a large spill, evacuate the area and alert the appropriate emergency response personnel.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the affected person to fresh air.[1]
-
In all cases of exposure, seek immediate medical attention. [1]
-
Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be collected as hazardous waste.[6]
-
Waste Container: Use a dedicated, sealed, and clearly labeled container for hazardous waste.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | Properties, Uses, Safety, Supplier Information China [nj-finechem.com]
- 5. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. SOP for Handling & Usage of Hazardous Chemicals | Pharmaguideline [pharmaguideline.com]
- 8. tmi.utexas.edu [tmi.utexas.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
